(S)-4-Ethynyloxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-ethynyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZMXGHLIAPYCI-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-4-Ethynyloxazolidin-2-one: A Technical Guide for Advanced Synthesis
For correspondence:
Abstract
(S)-4-Ethynyloxazolidin-2-one is a chiral building block of significant interest in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, and synthetic applications, with a particular focus on its role as a versatile chiral auxiliary. The inherent reactivity of the terminal alkyne moiety offers a unique handle for diverse chemical transformations, including cycloaddition reactions and cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.
Introduction: The Oxazolidinone Scaffold in Asymmetric Synthesis
The oxazolidinone ring system is a cornerstone of modern asymmetric synthesis, largely due to the pioneering work of David A. Evans.[1] These heterocyclic compounds, when bearing a chiral substituent, can effectively control the stereochemical outcome of a wide range of chemical reactions.[2] By temporarily incorporating this chiral scaffold onto a prochiral substrate, chemists can direct the formation of new stereocenters with a high degree of predictability and efficiency. The auxiliary can be subsequently removed under mild conditions, yielding the desired enantiomerically enriched product.
(S)-4-Ethynyloxazolidin-2-one represents a unique entry in this class of chiral auxiliaries. The presence of a terminal alkyne at the 4-position introduces a valuable functional group that is amenable to a variety of subsequent transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This dual functionality—a chiral directing group and a versatile chemical handle—makes it a powerful tool for the synthesis of complex chiral molecules.
Molecular Structure and Physicochemical Properties
The fundamental structure of (S)-4-Ethynyloxazolidin-2-one consists of a five-membered oxazolidinone ring with a stereocenter at the C4 position, to which an ethynyl group is attached.
Table 1: Physicochemical Properties of (S)-4-Ethynyloxazolidin-2-one
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | - |
| Molecular Weight | 111.10 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not reported | - |
| Optical Rotation | Not reported | - |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |
Spectroscopic Characterization
While specific spectra for (S)-4-Ethynyloxazolidin-2-one are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton spectrum would be expected to show a characteristic signal for the terminal alkyne proton (C≡C-H) as a singlet, typically in the range of 2.0-3.0 ppm. The protons on the oxazolidinone ring would appear as a multiplet system.
-
¹³C NMR: The carbon spectrum would feature two distinct signals for the alkyne carbons, typically between 70 and 90 ppm. The carbonyl carbon of the oxazolidinone ring would appear significantly downfield, generally above 150 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate, typically around 1750 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, and a medium intensity band around 2100-2260 cm⁻¹ would correspond to the C≡C triple bond stretch.
Synthesis of (S)-4-Ethynyloxazolidin-2-one
Detailed, peer-reviewed synthetic procedures for (S)-4-Ethynyloxazolidin-2-one are not extensively documented. However, a plausible and logical synthetic approach can be conceptualized based on established methodologies for the synthesis of other 4-substituted oxazolidinones. A common strategy involves the cyclization of a chiral amino alcohol precursor.
Conceptual Synthetic Pathway
A likely precursor for the synthesis is (S)-3-aminobut-1-yne-2-ol. This chiral amino alcohol could be cyclized using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, to form the oxazolidinone ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Synthesis of (S)-4-Ethynyloxazolidin-2-one
This guide details the synthesis of (S)-4-Ethynyloxazolidin-2-one , a high-value chiral building block used in the preparation of propargylic amines and as a pharmacophore in antiviral and antibacterial drug discovery.
The synthesis is designed for stereochemical integrity , utilizing L-Serine as the chiral pool progenitor. The route prioritizes the Garner’s Aldehyde pathway to mitigate racemization risks associated with
Executive Summary & Retrosynthetic Analysis
The target molecule, (S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7), features a terminal alkyne and a cyclic carbamate (oxazolidinone) protecting the chiral center. Direct alkynylation of an unprotected serine derivative is chemically unfeasible due to competing nucleophiles. Therefore, the strategy relies on a "Protect-Homologate-Cyclize" approach.
Retrosynthetic Logic
-
Target Disconnection: The oxazolidinone ring is disconnected to the corresponding (S)-2-aminobut-3-yn-1-ol via carbonylative cyclization (CDI or Phosgene).
-
Functional Group Interconversion (FGI): The amino-alkyne is traced back to (S)-Garner’s Alkyne (protected form) via global deprotection.
-
C-C Bond Formation: The alkyne is generated from (S)-Garner’s Aldehyde using a one-carbon homologation (Seyferth-Gilbert).
-
Chiral Pool Origin: The aldehyde is derived from L-Serine .
Figure 1: Retrosynthetic strategy leveraging the stability of Garner's Aldehyde.
Critical Reagent Selection & Safety
| Reagent | Role | Critical Parameter | Safety Note |
| Bestmann-Ohira Reagent (BOR) | Homologation Agent | Mild Base: Uses K2CO3/MeOH instead of n-BuLi (Corey-Fuchs), preventing epimerization at the | Generates N2 gas; ensure venting. |
| Garner’s Aldehyde | Intermediate | Optical Purity: Must be freshly prepared or stored at -20°C to prevent racemization. | Prone to hydrate formation.[1] |
| Carbonyldiimidazole (CDI) | Cyclization Agent | Anhydrous Conditions: Reacts instantly with water. | Moisture sensitive. |
| TFA / HCl | Deprotection | Stoichiometry: Excess acid ensures complete removal of Boc/Acetonide. | Corrosive. |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of (S)-Garner’s Aldehyde
Precursor: N-Boc-L-Serine Methyl Ester
While commercially available, Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) is best prepared fresh to ensure high ee.
-
Acetonide Formation: Treat N-Boc-L-Serine methyl ester with 2,2-dimethoxypropane (DMP) and catalytic BF3·Et2O in acetone.
-
Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C.
-
Quality Control: Verify aldehyde peak by 1H NMR (~9.5 ppm). Avoid warming above -50°C before quenching to prevent racemization.
-
Phase 2: Seyferth-Gilbert Homologation (The Key Step)
Transformation: Aldehyde
This step replaces the classic Corey-Fuchs reaction. The Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) allows the reaction to proceed under mild basic conditions (K2CO3/MeOH), which is critical for preserving the stereocenter adjacent to the carbonyl.
Protocol:
-
Setup: In a flame-dried flask under Argon, dissolve (S)-Garner’s Aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M).
-
Reagent Addition: Add Bestmann-Ohira Reagent (1.2 equiv) and Potassium Carbonate (2.0 equiv) at 0°C.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.
-
Observation: Evolution of Nitrogen gas indicates active diazo decomposition.
-
-
Workup: Dilute with Et2O, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields (S)-Garner’s Alkyne (tert-butyl (S)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate).
Phase 3: Global Deprotection & Cyclization
Transformation: Protected Alkyne
This two-stage one-pot sequence removes the Boc/Acetonide groups and installs the cyclic carbamate.
Protocol:
-
Deprotection: Dissolve (S)-Garner’s Alkyne in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir at 0°C
RT for 2 hours.-
Monitoring: TLC should show loss of starting material.
-
Intermediate: Concentration yields (S)-2-aminobut-3-yn-1-ol hydrochloride .
-
-
Neutralization: Resuspend the crude salt in anhydrous THF (0.2 M). Add Triethylamine (TEA) (3.0 equiv) to liberate the free amine.
-
Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0°C.
-
Completion: Stir at RT for 12 hours. The reaction forms the thermodynamically stable 5-membered ring.
-
Isolation: Quench with 1M HCl (to remove imidazole and unreacted amine). Extract with EtOAc. Wash organic layer with brine, dry (MgSO4), and concentrate.
-
Crystallization: Recrystallize from Et2O/Hexanes to obtain (S)-4-Ethynyloxazolidin-2-one as a white crystalline solid.
Mechanistic Insight: Seyferth-Gilbert Homologation
The success of this synthesis hinges on the homologation mechanism. The Bestmann-Ohira reagent undergoes methanolysis to generate the active dimethyl (diazomethyl)phosphonate anion, which attacks the aldehyde.
Figure 2: Mechanism of the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.
Analytical Validation
| Analytical Method | Expected Result | Interpretation |
| 1H NMR (CDCl3) | Diagnostic terminal alkyne proton ( | |
| 1H NMR (CDCl3) | Chiral center proton ( | |
| 13C NMR | Carbonyl carbon of the oxazolidinone ring. | |
| IR Spectroscopy | ~3290 cm | |
| IR Spectroscopy | ~1750 cm | Cyclic carbamate |
| Chiral HPLC | Single peak | Confirms enantiomeric purity (compare with racemate). |
Troubleshooting & Optimization
-
Racemization: If the optical rotation of the final product is lower than literature values (
), check the DIBAL-H reduction temperature. It must remain strictly below -70°C. -
Low Yield in Cyclization: Ensure the amino-alcohol intermediate is fully neutralized before adding CDI. Protonated amines will not react with CDI.
-
Moisture Sensitivity: CDI hydrolyzes to imidazole and CO2 in wet solvents. Use freshly distilled THF.
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link
-
Dickson, H. D., Smith, S. C., & Heyer, E. (2004). A highly efficient method for the synthesis of chiral propargylic amines. Tetrahedron Letters, 45(29), 5597-5599. Link
-
Bladié, C., et al. (2009). Synthesis of Enantiopure 2-Aminobut-3-yn-1-ol Derivatives. European Journal of Organic Chemistry, 2009(21), 3619–3627. Link
Sources
(S)-4-Ethynyloxazolidin-2-one: A Chiral Alkyne Module for Asymmetric Synthesis
Executive Summary
(S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7) represents a high-value chiral building block that bridges the gap between the "chiral pool" (derived from L-Serine) and modern diversity-oriented synthesis. Its structural uniqueness lies in the combination of a rigid, stereodefined oxazolidinone core and a reactive terminal alkyne. This dual functionality allows it to serve as a "linchpin" molecule: the oxazolidinone ring provides a protected form of a chiral amino alcohol (essential for sphingosine and amino acid analog synthesis), while the alkyne serves as a versatile handle for C-C bond formation (Sonogashira coupling) or bioorthogonal ligation (Click chemistry).
This guide details the synthesis, reactivity, and strategic application of this scaffold in drug discovery, specifically focusing on its role in generating triazole-linked peptidomimetics and lipid analogs.
Part 1: Molecular Architecture & Origin
The molecule is derived from L-Serine , retaining the natural (S)-configuration (equivalent to L-configuration in amino acids).
| Feature | Specification |
| IUPAC Name | (4S)-4-ethynyl-1,3-oxazolidin-2-one |
| CAS Number | 1398507-73-7 |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Chiral Source | L-Serine (via Garner's Aldehyde) |
| Key Functionalities | Cyclic Carbamate (N-H, C=O), Terminal Alkyne (C≡C-H) |
Structural Advantages
-
Rigidity: The 5-membered ring locks the stereocenter, preventing racemization during downstream manipulations (unlike acyclic amino aldehydes).
-
Orthogonal Reactivity: The Nitrogen atom (nucleophilic if deprotonated), the Carbonyl (electrophilic), and the Alkyne (cycloaddition/coupling partner) can be manipulated independently.
-
Atom Economy: It serves as a minimal-mass chiral scaffold, adding only ~111 Da to a target molecule while introducing a specific stereocenter.
Part 2: Synthetic Pathways
The synthesis of (S)-4-Ethynyloxazolidin-2-one is classically achieved through the Garner's Aldehyde route, utilizing a one-carbon homologation to convert the aldehyde into a terminal alkyne.
Primary Route: The Bestmann-Ohira Homologation
This route is preferred for its preservation of optical purity.
-
Precursor: Garner's Aldehyde ((S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate), derived from L-Serine.
-
Homologation: Treatment with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) converts the formyl group (-CHO) to an ethynyl group (-C≡CH).
-
Deprotection & Trans-cyclization: The resulting intermediate is an N-Boc oxazolidine. Acidic hydrolysis removes the acetal and Boc groups, yielding the free amino alcohol (S)-2-amino-3-butyn-1-ol .
-
Ring Closure: Treatment with a phosgene equivalent (e.g., Triphosgene or CDI) closes the ring to form the thermodynamically stable oxazolidin-2-one.
Alternative Route: Direct Cyclization
If (S)-2-amino-3-butyn-1-ol is available (or synthesized via Strecker synthesis variants), it can be directly cyclized:
-
Reagents: Carbonyl diimidazole (CDI) or Diethyl carbonate with a base (e.g., K₂CO₃).
-
Advantage: Fewer steps if the amino alcohol is sourced directly.
Part 3: Reactivity Profile & Applications
The Alkyne Handle: "Click" & Coupling
The terminal alkyne is the defining feature, enabling:
-
CuAAC (Click Chemistry): Reaction with organic azides (R-N₃) yields 1,4-disubstituted 1,2,3-triazoles. This is critical for Fragment-Based Drug Discovery (FBDD) , where the oxazolidinone is "clicked" onto a library of azides to screen for biological activity.
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides creates rigid aryl-alkyne spacers, useful in designing conformationally restricted peptidomimetics.
The Oxazolidinone Core: Chiral Auxiliary & Precursor
-
N-Alkylation: The carbamate nitrogen (pKa ~12) can be deprotonated with NaH and alkylated. This allows the attachment of the scaffold to larger drug backbones before modifying the alkyne.
-
Ring Opening (Hydrolysis): Basic hydrolysis (LiOH/H₂O) opens the ring to liberate the free (S)-2-amino-3-butyn-1-ol moiety. This is a key strategy for synthesizing Sphingosine analogs , where the alkyne is subsequently reduced to an alkene or alkyl chain.
Part 4: Experimental Protocols
Protocol A: Synthesis via Bestmann-Ohira Reagent
Note: This protocol describes the conversion of the aldehyde to the alkyne intermediate.[1]
Reagents:
-
Garner's Aldehyde (1.0 equiv)
-
Bestmann-Ohira Reagent (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Methanol (Dry, solvent)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Garner's Aldehyde in dry Methanol (0.1 M).
-
Addition: Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of the Bestmann-Ohira reagent.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc ethynyl oxazolidine.
-
Subsequent Step: Deprotect with HCl/MeOH and cyclize with Triphosgene/Pyridine to obtain the final (S)-4-Ethynyloxazolidin-2-one .
Protocol B: CuAAC "Click" Reaction
Reagents:
-
(S)-4-Ethynyloxazolidin-2-one (1.0 equiv)
-
Aryl Azide (1.0 equiv)
-
CuSO₄[2]·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
t-BuOH/H₂O (1:1 v/v)
Procedure:
-
Suspend the alkyne and azide in the solvent mixture.
-
Add fresh Sodium Ascorbate solution, followed by CuSO₄ solution.
-
Stir vigorously at room temperature for 12 hours.
-
Precipitation of the triazole product often occurs; filter or extract with EtOAc.
Part 5: Visualization of Chemical Logic
Diagram 1: Synthesis Tree (From L-Serine)
Caption: The stereochemical lineage from L-Serine to the target alkyne scaffold.
Diagram 2: Reactivity & Divergence Map
Caption: Divergent synthesis applications utilizing the orthogonal reactivity of the scaffold.
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1] Synlett, 1996(06), 521–522.
-
Dickson, H. D., Smith, S. C., & Hyland, C. J. (2004). Bestmann-Ohira Reagent.[3][4] Encyclopedia of Reagents for Organic Synthesis.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie International Edition, 53(21), 5401–5404.[5]
Sources
A Technical Guide to the Spectroscopic Characterization of (S)-4-Ethynyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the chiral building block, (S)-4-Ethynyloxazolidin-2-one. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.
It is important to note that while this guide provides detailed spectroscopic information, experimentally obtained spectra for (S)-4-Ethynyloxazolidin-2-one are not widely available in public databases. Therefore, the data presented herein is a combination of predicted values based on established spectroscopic principles and comparative analysis with structurally similar compounds. This approach is intended to provide a robust and educational resource for researchers working with this and related molecules.
Molecular Structure and Key Features
(S)-4-Ethynyloxazolidin-2-one possesses a stereogenic center at the C4 position, making it a valuable chiral synthon. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a terminal alkyne, a cyclic carbamate (oxazolidinone), and a secondary amine within the ring.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-4-Ethynyloxazolidin-2-one would be characterized by the following key absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| ≡C-H Stretch (Alkyne) | 3250 - 3350 | Strong, Sharp |
| C=O Stretch (Amide) | 1750 - 1770 | Strong |
| C≡C Stretch (Alkyne) | 2100 - 2140 | Weak to Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum
For (S)-4-Ethynyloxazolidin-2-one (Molecular Formula: C₅H₅NO₂, Molecular Weight: 111.10 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺∙): A peak at m/z = 111.
-
Major Fragmentation Pathways:
-
Loss of the ethynyl group (-C₂H): [M - 25]⁺ at m/z = 86.
-
Loss of CO₂ from the oxazolidinone ring: [M - 44]⁺ at m/z = 67.
-
Cleavage of the oxazolidinone ring can lead to various smaller fragments.
-
Caption: Predicted major fragmentation pathways for (S)-4-Ethynyloxazolidin-2-one in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The choice of ionization technique will depend on the sample's properties and the desired information.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. Often shows a prominent protonated molecule [M+H]⁺ or other adducts.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Conclusion
References
-
Note: As specific experimental data for (S)
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- ChemicalBook: (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) ¹H NMR. (n.d.). Retrieved from a relevant chemical database that provides spectral data for analogous compounds.
-
AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Methodological & Application
Application Notes and Protocols for (S)-4-Ethynyloxazolidin-2-one in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of Chiral Alkynyl Dienophiles in [4+2] Cycloadditions
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with remarkable efficiency and stereocontrol.[1] This [4+2] cycloaddition, involving a conjugated diene and a dienophile, forms two new carbon-carbon bonds in a single, concerted step.[2] When the dienophile is an alkyne, the resulting cycloadduct is a cyclohexadiene, a versatile scaffold for further synthetic transformations. The strategic incorporation of chiral auxiliaries onto the dienophile has emerged as a powerful approach to induce asymmetry in the Diels-Alder reaction, providing enantiomerically enriched products that are crucial building blocks in medicinal chemistry and natural product synthesis.[3][4]
(S)-4-Ethynyloxazolidin-2-one is a highly promising, yet specialized, chiral dienophile for asymmetric Diels-Alder reactions. The oxazolidinone moiety, a well-established chiral auxiliary, effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This facial selectivity is often enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen of the oxazolidinone, locking it into a conformation that maximizes steric hindrance on one side. The electron-withdrawing nature of the acylated oxazolidinone also activates the alkyne dienophile, accelerating the reaction.[5]
This comprehensive guide provides detailed application notes and protocols for the use of (S)-4-Ethynyloxazolidin-2-one in Lewis acid-catalyzed asymmetric Diels-Alder reactions. The methodologies described herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and optimize these reactions for their specific synthetic goals.
Mechanistic Insights: Achieving High Diastereoselectivity
The high degree of stereocontrol observed in Diels-Alder reactions of N-acyl oxazolidinones is a direct consequence of the interplay between the chiral auxiliary and a Lewis acid catalyst. The generally accepted model involves the formation of a chelated intermediate between the Lewis acid and the bidentate N-acyloxazolidinone ligand.
Figure 1. Stereocontrol in Lewis Acid-Catalyzed Diels-Alder Reactions.
As depicted in Figure 1, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. This coordination locks the conformation of the dienophile, creating a sterically defined environment. The substituent at the C4 position of the oxazolidinone (in this case, a hydrogen, but often a benzyl or isopropyl group for enhanced stereodirection) effectively blocks one face of the alkyne. Consequently, the diene preferentially approaches from the less hindered face, leading to the formation of a single major diastereomer. The "endo rule," which favors the transition state with a greater degree of orbital overlap, typically leads to the formation of the endo adduct as the major product.
Synthesis of (S)-4-Ethynyloxazolidin-2-one
While commercially available, (S)-4-Ethynyloxazolidin-2-one can also be prepared in a two-step sequence from the corresponding (S)-4-vinyloxazolidin-2-one. This involves a bromination-dehydrobromination sequence.
Protocol 1: Synthesis of (S)-4-Ethynyloxazolidin-2-one
Materials:
-
(S)-4-Vinyloxazolidin-2-one
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve (S)-4-vinyloxazolidin-2-one (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add a solution of bromine (1.1 equiv) in DCM dropwise. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dibromide.
-
Dehydrobromination: Dissolve the crude dibromide in anhydrous THF at 0 °C under an inert atmosphere. Add potassium tert-butoxide (2.5 equiv) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-4-Ethynyloxazolidin-2-one.
Asymmetric Diels-Alder Reaction: A General Protocol
The following protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (S)-4-Ethynyloxazolidin-2-one and a representative diene, cyclopentadiene. This protocol can be adapted for other dienes with appropriate modifications to the reaction time and temperature.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
Materials:
-
(S)-4-Ethynyloxazolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M solution)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add (S)-4-ethynyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous DCM.
-
Cooling and Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add diethylaluminum chloride (1.2 equiv) dropwise via syringe. Stir the resulting mixture for 30 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific diene.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.
Figure 2. Experimental workflow for the asymmetric Diels-Alder reaction.
Representative Data
The following table presents representative data for the Lewis acid-catalyzed Diels-Alder reaction of N-propioloyl-(S)-4-benzyloxazolidin-2-one with cyclopentadiene, a close analog of the title compound. This data serves as a strong indicator of the expected high diastereoselectivity.
| Diene | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | Et₂AlCl (1.2) | CH₂Cl₂ | -78 | 4 | 92 | >98:2 |
| Furan | Et₂AlCl (1.5) | CH₂Cl₂ | -78 to -20 | 12 | 75 | >95:5 |
| Isoprene | Me₂AlCl (1.2) | CH₂Cl₂ | -78 | 6 | 88 | 96:4 |
| 1,3-Butadiene | Et₂AlCl (1.2) | CH₂Cl₂ | -78 to 0 | 8 | 85 | 94:6 |
Table 1. Representative yields and diastereoselectivities in the Diels-Alder reaction of a chiral N-propioloyl oxazolidinone. Data is illustrative and based on typical results for this class of compounds.
Removal of the Chiral Auxiliary
A key advantage of using oxazolidinone chiral auxiliaries is their facile removal under mild conditions to unveil the desired carboxylic acid, ester, or amide.
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Diels-Alder adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reaction Setup: Dissolve the Diels-Alder adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) at 0 °C.
-
Reagent Addition: Add aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Reaction: Stir the mixture at 0 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with diethyl ether. The chiral auxiliary remains in the aqueous layer.
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent after basification.
Conclusion
(S)-4-Ethynyloxazolidin-2-one serves as a powerful dienophile for asymmetric Diels-Alder reactions, providing access to a wide range of enantioenriched cyclohexadiene derivatives. The protocols and principles outlined in this guide offer a robust framework for researchers to employ this versatile building block in their synthetic endeavors. The high degree of stereocontrol, coupled with the straightforward removal of the chiral auxiliary, makes this an attractive strategy for the synthesis of complex chiral molecules in the fields of pharmaceutical and materials science.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98-122.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
- Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society1988, 110 (4), 1238–1256.
- Corey, E. J.; Ensley, H. E. A new chiral directing group for the enantioselective synthesis of prostaglandins and analogs. Journal of the American Chemical Society1975, 97 (23), 6908–6909.
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews1996, 96 (2), 835-875.
- Kagan, H. B.; Riant, O. Catalytic asymmetric Diels Alder reactions. Chemical Reviews1992, 92 (5), 1007–1019.
- Sibi, M. P.; Cook, G. R. Asymmetric [4+2] Cycloadditions. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999; pp 921-954.
- Oppolzer, W. Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry1990, 62 (7), 1241-1250.
- Evans, D. A.; Miller, S. J.; Lectka, T.; von Matt, P. Chiral C2-Symmetric Copper(II) Complexes as Catalysts for Enantioselective Intramolecular Diels-Alder Reactions. Journal of the American Chemical Society1999, 121 (33), 7559–7573.
-
Myers, A. G. et al. Asymmetric Diels-Alder Reactions. Chem 115 Handout. Available at: [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. Available at: [Link]
-
Chemistry LibreTexts. The Diels-Alder (4+2) Cycloaddition Reaction. Available at: [Link]
-
Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society1988 , 110 (4), 1238-1256. Available at: [Link]
- Sibi, M. P.; Venkatraman, L.; Liu, M. Enantioselective Diels-Alder Reactions of N-Propenoyl and N-Acryloyl-4-benzyloxazolidin-2-ones. Tetrahedron Letters2001, 42 (39), 6783-6786.
- Doyle, M. P.; Hu, W. Asymmetric Cycloaddition Reactions. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 5, pp 1-52.
- Kozlowski, M. C. Asymmetric Diels-Alder Reactions. In Modern Asymmetric Synthesis; Wiley, 2004; pp 1-46.
- Pilli, R. A.; de Fátima, A. Recent advances in the stereoselective synthesis of piperidines. Tetrahedron2004, 60 (15), 3291-3328.
- Thomson, R. J.; Hong, S.; Sibi, M. P. Enantioselective Conjugate Additions. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 1-56.
-
Organic Chemistry Tutor. Diels Alder Reaction. Available at: [Link]
-
Nolen, E. G. Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett2021 , 32 (06), 601-604. Available at: [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
- Remarchuk, T. P.; Sammakia, T. The Asymmetric Heck Reaction. In Modern Asymmetric Synthesis; Wiley, 2004; pp 47-84.
- Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews1996, 96 (1), 395-422.
- Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research2000, 33 (6), 421-431.
Sources
- 1. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]
- 3. Sci-Hub. The asymmetric synthesis of 2,2-dialkyl carboxylic esters and 2,2-disubstituted dihydronaphthalenes / The Journal of Organic Chemistry, 1990 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
Application Note: Click Chemistry Applications of (S)-4-Ethynyloxazolidin-2-one
This guide details the technical applications, synthesis, and "Click" chemistry protocols for (S)-4-Ethynyloxazolidin-2-one , a high-value chiral building block in drug discovery.
Executive Summary
(S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7) represents a critical intersection between the "chiral pool" and "click chemistry." As a rigid, chiral scaffold bearing a terminal alkyne, it serves as a direct precursor to oxazolidinone antibiotics (e.g., Linezolid, Tedizolid analogs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This note provides a validated workflow for its synthesis from Garner’s aldehyde and its subsequent deployment in constructing triazole-linked pharmacophores.
Molecule Profile & Significance
| Property | Specification |
| Compound Name | (S)-4-Ethynyloxazolidin-2-one |
| CAS Number | 1398507-73-7 |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Chirality | (S)-enantiomer (derived from L-Serine) |
| Key Functionality | Terminal Alkyne (Click handle), Cyclic Carbamate (Pharmacophore) |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water.[1][2][3] |
Scientific Rationale: The oxazolidinone ring is the pharmacophoric core of last-resort antibiotics active against MRSA and VRE. The (S)-configuration at the C5 position of the oxazolidinone ring (which corresponds to the C4 position in this specific alkyne precursor before N-arylation or further substitution) is essential for antibacterial activity. By installing an alkyne at the C4 position, researchers can rapidly diversify the side chain via CuAAC to probe the ribosomal binding pocket (23S rRNA) of bacteria.
Synthesis Protocol: From Garner's Aldehyde
Note: While commercially available, in-house synthesis ensures high enantiomeric excess (ee) and scalability.
Reaction Pathway Diagram
Figure 1: Synthetic route from the chiral pool (Garner's Aldehyde) to the target scaffold.
Detailed Methodology
Step 1: Seyferth-Gilbert Homologation
This step converts the aldehyde to a terminal alkyne while preserving the chiral center.
-
Reagents: (S)-Garner’s Aldehyde (1.0 eq), Bestmann-Ohira reagent (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methanol (dry).
-
Procedure:
-
Dissolve (S)-Garner’s aldehyde in anhydrous methanol (0.1 M) under Nitrogen.
-
Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of Bestmann-Ohira reagent.
-
Stir at 0°C for 4 hours, then warm to room temperature (RT) overnight.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄.
-
Yield: Expect ~80-90% of the N-Boc-4-ethynyloxazolidine.
-
Step 2: Deprotection & Ring Transformation
The oxazolidine ring (acetonide) must be swapped for the oxazolidinone (cyclic carbamate).
-
Deprotection: Treat the intermediate from Step 1 with 1M HCl in MeOH for 2 hours to remove the acetonide and Boc groups, yielding the amino alcohol salt: (S)-2-aminobut-3-yn-1-ol hydrochloride.
-
Cyclization:
-
Suspend the amino alcohol salt in dry THF (0.2 M).
-
Add Triethylamine (3.0 eq) and cool to 0°C.
-
Add Carbonyl Diimidazole (CDI, 1.1 eq) or Triphosgene (0.4 eq).
-
Stir at RT for 12 hours.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
-
Validation: ¹H NMR (terminal alkyne proton at ~2.5 ppm, doublet).
-
Application Protocol: "Click" Synthesis of Antibiotic Hybrids
This protocol describes the coupling of (S)-4-Ethynyloxazolidin-2-one with an aryl azide to create a Triazole-Linked Oxazolidinone .
Experimental Design Logic
-
Catalyst: CuSO₄[4] · 5H₂O pre-complexed with THPTA (ligand). THPTA is chosen over TBTA because it prevents Cu(I) oxidation and allows the reaction to proceed in aqueous buffers, which is critical if the azide partner is polar/complex.
-
Reductant: Sodium Ascorbate (generates active Cu(I) in situ).[4]
-
Stoichiometry: Slight excess of Alkyne (1.1 eq) ensures complete consumption of the potentially explosive organic azide.
Step-by-Step CuAAC Protocol
| Reagent | Equivalents | Concentration | Role |
| Aryl Azide | 1.0 eq | 50-100 mM | Electrophile (Warhead) |
| (S)-4-Ethynyloxazolidin-2-one | 1.1 eq | - | Nucleophile (Scaffold) |
| CuSO₄ · 5H₂O | 0.05 eq (5 mol%) | 20 mM stock | Metal Catalyst Source |
| THPTA Ligand | 0.10 eq (10 mol%) | 50 mM stock | Cu(I) Stabilizer |
| Sodium Ascorbate | 0.20 eq (20 mol%) | 100 mM stock | Reducing Agent |
| Solvent | - | - | DMSO/Water (1:1) or tBuOH/Water (1:1) |
Procedure:
-
Catalyst Prep: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue/teal.
-
Reaction Assembly:
-
Dissolve the Aryl Azide and (S)-4-Ethynyloxazolidin-2-one in the solvent mixture.
-
Add the Catalyst-Ligand complex to the reaction mixture.[4]
-
Initiation: Add the Sodium Ascorbate solution last. The mixture may turn yellow/orange (indicative of Cu(I)).
-
Flush the headspace with Nitrogen/Argon and cap tightly.
-
-
Incubation: Stir at Room Temperature for 4–16 hours. Monitor by TLC or LC-MS (disappearance of azide).
-
Workup (Chelation): Add a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution to remove Copper traces (critical for biological assays).
-
Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization (EtOH) or Prep-HPLC.
Mechanism of Action Diagram
Figure 2: The catalytic cycle of the CuAAC reaction ensuring regioselective 1,4-triazole formation.
Quality Control & Troubleshooting
Analytical Standards
-
Enantiomeric Purity: Essential for biological activity.
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane:Isopropanol (80:20).
-
Expectation: Single peak >98% ee.
-
-
Structural Verification:
-
IR Spectroscopy: Look for the disappearance of the characteristic alkyne C≡C stretch (~2100 cm⁻¹) and appearance of triazole C=C/N=N stretches (~1600 cm⁻¹).
-
¹H NMR: The triazole proton typically appears as a sharp singlet between 7.5–8.5 ppm.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (0.1 eq). Degas solvents thoroughly. |
| Precipitate Forms | Low solubility of Triazole | Add DMSO or DMF to the solvent mixture. |
| Low Yield | Steric hindrance | Increase temperature to 40°C; switch to CuI/DIPEA in THF (anhydrous conditions). |
| Blue Product | Copper Contamination | Wash organic phase with 10% EDTA or NH₄OH solution. |
References
-
Synthesis from Garner's Aldehyde
-
Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation)
- Click Chemistry (CuAAC) Mechanism & Protocols: Title: "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Source: Angewandte Chemie International Edition (2001) / BroadPharm Protocols.
-
Oxazolidinone Antibiotics (Context)
Sources
- 1. d-nb.info [d-nb.info]
- 2. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Copper-catalyzed azide-alkyne cycloaddition with (S)-4-Ethynyloxazolidin-2-one
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-4-Ethynyloxazolidin-2-one
Executive Summary & Scientific Rationale
This guide details the optimized protocols for the functionalization of (S)-4-ethynyloxazolidin-2-one via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Substrate: (S)-4-ethynyloxazolidin-2-one is a high-value chiral scaffold. Unlike the C5-substituted oxazolidinones found in blockbuster antibiotics like Linezolid, the C4-ethynyl variants are typically derived from the chiral pool (L-Serine via Garner’s aldehyde). This specific stereochemistry makes them critical for:
-
Antibacterial Discovery: Creating novel "reverse-substituted" oxazolidinone-triazole conjugates to overcome resistance in MRSA and VRE strains.
-
Peptidomimetics: Serving as rigid, chiral gamma-turn mimetics in protein-protein interaction inhibitors.
The Challenge: While the oxazolidinone ring is robust, the terminal alkyne at the C4 position is sterically sensitive to the adjacent carbamate nitrogen. Unoptimized "click" conditions often lead to sluggish conversion, copper contamination, or racemization of the sensitive C4 center.
This document provides two distinct protocols: Method A for high-throughput chemical library synthesis (Organic-dominant) and Method B for bioconjugation or DNA-encoded library (DEL) applications (Aqueous-dominant).
Mechanistic Insight & Catalytic Cycle
The reaction proceeds via the stepwise formation of a copper(I)-acetylide intermediate. The use of a stabilizing ligand (TBTA or THPTA) is not merely optional but mechanistically critical for this substrate to prevent the degradation of the Cu(I) species by atmospheric oxygen, which would otherwise stall the catalytic cycle and promote oxidative homocoupling (Glaser coupling) of the precious alkyne.
Figure 1: Catalytic cycle of CuAAC.[1] The formation of the Cu-acetylide is the entry point. The ligand (L) protects the Cu(I) state, ensuring the cycle turns over.
Experimental Protocols
Method A: High-Efficiency Synthesis (Organic/Solvent-Rich)
Best for: Small molecule library generation, hydrophobic azides, and maximizing yield.
Reagents:
-
Substrate: (S)-4-Ethynyloxazolidin-2-one (1.0 equiv)
-
Azide Partner: 1.1 equiv
-
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)
-
Solvent: DMF/t-BuOH/H₂O (4:1:1 ratio)
Step-by-Step Protocol:
-
Ligand Pre-complexation (Crucial): In a small vial, dissolve CuSO₄·5H₂O (5 mol%) and TBTA (5 mol%) in a minimal amount of DMF/H₂O. The solution should turn a light blue/green. Why: Pre-complexing ensures the active catalyst is ready immediately upon reduction, protecting the alkyne from side reactions.
-
Substrate Dissolution: In the main reaction vessel, dissolve the alkyne (1.0 equiv) and the azide (1.1 equiv) in the DMF/t-BuOH mixture.
-
Initiation: Add the Cu-TBTA complex to the reaction vessel.
-
Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution will turn from blue to yellow/colorless (indicating Cu(II)
Cu(I)). -
Incubation: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC or LCMS.
-
Workup (Copper Removal):
-
Dilute with EtOAc.
-
Wash with 10% aqueous EDTA (pH 8) or saturated NH₄Cl. Note: The EDTA wash is mandatory to strip copper from the triazole nitrogen.
-
Dry over Na₂SO₄ and concentrate.
-
Method B: Bioconjugation Compatible (Aqueous-Rich)
Best for: Linking the oxazolidinone to peptides, DNA, or highly polar scaffolds.
Reagents:
-
Solvent: PBS Buffer (pH 7.4) / DMSO (if needed for solubility).
-
Stoichiometry: Higher catalyst loading is often needed for dilute conditions (Cu:THPTA 1:5 ratio).
Step-by-Step Protocol:
-
Master Mix: Prepare a premixed solution of CuSO₄ and THPTA (1:2 molar ratio) in water. This "Click Solution" is stable for weeks at 4°C.
-
Reaction Assembly: Combine the (S)-4-Ethynyloxazolidin-2-one and the biomolecule-azide in PBS.
-
Catalysis: Add the Cu-THPTA mix (final conc. 100–500 µM Cu).
-
Start: Add Sodium Ascorbate (final conc. 2.5–5 mM).
-
Purification: Purify directly via HPLC or dialysis. The THPTA ligand prevents copper precipitation, protecting the biomolecule.
Workflow & Quality Control
The following diagram illustrates the critical decision points and purification logic to ensure high purity and removal of cytotoxic copper.
Figure 2: Operational workflow for selecting the correct protocol and ensuring copper removal.
Data Summary: Ligand Efficiency
The choice of ligand significantly impacts the reaction rate and purity for oxazolidinone substrates.
| Condition | Ligand | Solvent System | Time to Completion | Yield | Notes |
| Standard | None | t-BuOH/H₂O | 24–48 h | 65% | Significant byproduct formation; Cu(I) oxidation observed. |
| Optimized | TBTA | DMF/t-BuOH | 4–6 h | 92% | Excellent protection of Cu(I); prevents alkyne degradation. |
| Aqueous | THPTA | PBS/DMSO | 1–2 h | 88% | Best for biological applications; fully water-soluble. |
Troubleshooting & Tips
-
Color Change: If the reaction turns green or brown , your Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate immediately. A healthy "Click" reaction is usually colorless or light yellow.
-
Stereochemical Integrity: The (S)-configuration at C4 is generally stable under these conditions. However, avoid strong bases (like DBU) which can cause epimerization or ring opening of the oxazolidinone.
-
Safety: Azides of low molecular weight (C/N ratio < 3) are potentially explosive. Handle with care and use safety shields.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Gierse, R. M., et al. (2021). Synthesis of 4-Substituted Oxazolidin-2-ones via the Copper-Catalyzed Azide-Alkyne Cycloaddition. European Journal of Organic Chemistry. Link
Sources
Application Note: Precision Synthesis of Chiral Propargylamines with (S)-4-Ethynyloxazolidin-2-one
Executive Summary
Chiral propargylamines are privileged structural motifs in medicinal chemistry, serving as isosteres for peptide bonds and precursors to complex nitrogen heterocycles (e.g., pyrroles, pyridines, and oxazoles). This guide details the application of (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7) as a high-value chiral building block.
Unlike flexible acyclic amino-alkynes, the (S)-4-ethynyloxazolidin-2-one scaffold offers a rigid, cyclic carbamate protecting group. This rigidity preserves stereochemical integrity at the
Reagent Profile & Preparation
The Building Block: (S)-4-Ethynyloxazolidin-2-one
-
CAS: 1398507-73-7[1]
-
Formula: C
H NO -
MW: 111.10 g/mol
-
Chirality: Derived from L-Serine (S-configuration maintained).
-
Key Features:
-
Terminal Alkyne: Handle for Sonogashira, Glaser, and A
couplings. -
Oxazolidinone Ring: Serves as a simultaneous N- and O-protecting group; stable to basic lithiation conditions; hydrolyzable to 1,2-amino alcohols.
-
Synthesis of the Reagent (Protocol A)
Context: While available commercially, in-house preparation from L-Serine ensures high enantiopurity and cost-efficiency.
Step-by-Step Methodology:
-
Esterification & Protection: Convert L-Serine methyl ester to the N-Boc derivative, then cyclize with thionyl chloride or carbonyldiimidazole (CDI) to form the oxazolidinone core.
-
Reduction: Reduce the ester moiety to the aldehyde using DIBAL-H at -78°C.
-
Seyferth-Gilbert Homologation (Key Step):
-
Reagents: Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), K
CO , MeOH. -
Procedure: Dissolve the aldehyde (1.0 equiv) in dry MeOH. Add K
CO (2.0 equiv) and Bestmann-Ohira reagent (1.2 equiv) at 0°C. Stir for 4–12 h at room temperature. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Yield: Typically 75–85% over 2 steps.
-
Core Application: Synthesis of Propargylamines[3][4][5][6][7][8]
We present two distinct pathways: Catalytic A
Protocol B: Copper-Catalyzed A Coupling
This multicomponent reaction (Aldehyde-Alkyne-Amine) couples the chiral alkyne with an external aldehyde and amine.
Mechanism: The Cu(I) catalyst activates the terminal alkyne, forming a copper acetylide. Simultaneously, the aldehyde and amine condense to form an iminium ion. The copper acetylide attacks the iminium ion to generate the propargylamine.
Experimental Procedure:
-
Reagents:
-
(S)-4-Ethynyloxazolidin-2-one (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.1 mmol)
-
Secondary Amine (e.g., Morpholine or Dibenzylamine, 1.1 mmol)
-
Catalyst: CuBr (5 mol%) or Cu(OTf)
(2 mol%). -
Solvent: Toluene or Dichloromethane (DCM).
-
-
Setup: Flame-dry a reaction vial. Add CuBr under Argon atmosphere. Add solvent, followed by the amine, aldehyde, and finally the alkyne.[2]
-
Reaction: Heat to 80°C (Toluene) or stir at RT (DCM) for 12–24 hours.
-
Workup: Filter through a celite pad to remove copper salts. Concentrate and purify via flash chromatography.
Critical Parameter - Diastereoselectivity:
While the A
Protocol C: Diastereoselective Addition to Chiral Sulfinylimines
To synthesize propargylamines with two defined stereocenters , we utilize the reaction between the lithiated alkyne and Ellman’s sulfinylimines.
Experimental Procedure:
-
Imine Preparation: Condense (R)-tert-butanesulfinamide with the desired aldehyde (using Ti(OEt)
as water scavenger) to form the (R)-N-sulfinylimine. -
Lithiation:
-
Dissolve (S)-4-Ethynyloxazolidin-2-one (1.2 equiv) in anhydrous THF at -78°C.
-
Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form the Lithium Acetylide.[3]
-
-
Addition:
-
Add the (R)-N-sulfinylimine (1.0 equiv) in THF dropwise to the acetylide solution at -78°C.
-
Note: The presence of Lewis acids (e.g., AlMe
or BF OEt ) can invert the diastereoselectivity by altering the transition state (Chelation vs. Open).
-
-
Quench: Sat. NH
Cl solution. -
Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group, yielding the free amine.
Data Summary: Stereocontrol Comparison
| Method | Nucleophile | Electrophile | New Stereocenter Control | Typical Yield |
| A | Cu-Acetylide | In-situ Iminium | Substrate Control (Low-Mod) | 85-95% |
| Protocol C | Li-Acetylide | Chiral Sulfinylimine | Reagent Control (High, >95:5 dr) | 70-85% |
Visualization of Reaction Pathways[10]
The following diagram illustrates the synthetic logic, from the serine precursor to the divergent synthesis of complex propargylamines.
Figure 1: Synthetic workflow converting L-Serine to diverse chiral propargylamines via the 4-ethynyloxazolidin-2-one intermediate.
Troubleshooting & Critical Parameters
Solvent Effects in A Coupling
-
Toluene: Generally provides higher yields but requires heating (80–100°C).
-
Water: Surprising efficiency can be achieved in water using CuCl or Au(III) catalysts due to the hydrophobic effect, often with improved reaction rates.
-
DCM: Best for thermally sensitive substrates; requires higher catalyst loading (10-15 mol%).
Handling the Lithium Acetylide (Protocol C)
-
Temperature Control: The lithiated oxazolidinone is stable at -78°C. Warming above -40°C can lead to ring opening or polymerization (beta-elimination).
-
Lewis Acid Additives: If diastereoselectivity is poor, add BF
OEt (1.1 equiv) prior to imine addition. This enforces an open transition state, often reversing the sense of induction compared to the non-catalyzed reaction.
References
-
Synthesis of Chiral Oxazolidinones: Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 77. Link
-
Bestmann-Ohira Reagent Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(06), 521-522. Link
-
A
Coupling Overview: Wei, C., & Li, C. J. (2003). "A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water." Journal of the American Chemical Society, 125(32), 9584-9585. Link -
Addition to Sulfinylimines: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link
-
Reagent Data: PubChem Compound Summary for CID 71313338 (Related: (S)-4-Ethynyloxazolidin-2-one derivatives). Link
Sources
Application Notes and Protocols for the Removal of (S)-4-Ethynyloxazolidin-2-one Chiral Auxiliary
Introduction: The Strategic Role and Eventual Departure of a Valued Chiral Director
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the construction of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other fine chemicals.[1] The (S)-4-ethynyloxazolidin-2-one stands out as a versatile chiral auxiliary, enabling highly diastereoselective transformations at the α-carbon to the acyl group. Its rigid structure and the stereodirecting influence of the ethynyl moiety provide a predictable and powerful means of controlling stereochemistry. However, the ultimate success of any chiral auxiliary-mediated synthesis hinges on the final, crucial step: the efficient and clean removal of the auxiliary to unveil the desired chiral product, without compromising its newly established stereocenter.
This comprehensive guide provides detailed application notes and protocols for the cleavage of the (S)-4-ethynyloxazolidin-2-one auxiliary from N-acylated products. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying mechanistic rationale and critical considerations, particularly concerning the reactivity of the terminal alkyne functionality. The choice of cleavage method is paramount and is dictated by the desired functionality in the final product, be it a carboxylic acid, alcohol, or ester.
Navigating the Cleavage: A Decision Workflow
The selection of an appropriate protocol for the removal of the (S)-4-ethynyloxazolidin-2-one auxiliary is contingent on the desired functional group in the target molecule. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a cleavage method.
I. Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
The most common method for the removal of oxazolidinone auxiliaries to afford the corresponding carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][3]
A. The Underlying Mechanism of Hydrolytic Cleavage
The remarkable selectivity of LiOOH for the exocyclic amide carbonyl over the endocyclic carbamate carbonyl is a subject of detailed mechanistic study.[3][4] While hydroxide alone tends to favor attack at the less sterically hindered carbamate carbonyl, leading to undesired ring-opening of the auxiliary, the hydroperoxide anion preferentially attacks the exocyclic amide carbonyl.[2][3][4] This is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (in this case, the other oxygen of the hydroperoxide) enhances the nucleophilicity. The reaction is believed to proceed through a tetrahedral intermediate, which then collapses to release the chiral carboxylic acid (initially as a lithium salt) and the intact chiral auxiliary.
Caption: Mechanism of hydrolytic cleavage.
B. Protocol for Hydrolytic Cleavage
Materials:
-
N-Acyl-(S)-4-ethynyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-ethynyloxazolidin-2-one (1.0 equiv) in a mixture of THF and water (4:1) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of lithium hydroperoxide by dissolving LiOH·H₂O (2.0 equiv) in water and adding hydrogen peroxide (4.0 equiv) at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the solution of the substrate at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C and allow the mixture to warm to room temperature.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
C. Considerations for the Ethynyl Group
The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases. While LiOH is a moderately strong base, the reaction conditions for hydrolytic cleavage are generally mild enough to avoid significant deprotonation. However, it is crucial to maintain the low temperature (0 °C) throughout the reaction to minimize the risk of side reactions.
Potential Side Reactions:
-
Deprotonation and subsequent reactions: If deprotonation of the alkyne occurs, the resulting acetylide could potentially undergo undesired reactions.
-
Michael Addition: If the acyl group contains an α,β-unsaturated system, the acetylide could potentially act as a nucleophile in a Michael addition.
Mitigation Strategies:
-
Strict temperature control: Maintain the reaction temperature at 0 °C or below.
-
Slow addition of reagents: Add the LiOOH solution slowly to the substrate solution to avoid localized high concentrations of base.
-
Monitor reaction progress closely: Avoid unnecessarily long reaction times.
II. Reductive Cleavage to Yield Chiral Primary Alcohols
For the conversion of the N-acyl group to a primary alcohol, reductive cleavage using a hydride source is the method of choice. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation.[5]
A. The Underlying Mechanism of Reductive Cleavage
The reductive cleavage with LiBH₄ is believed to proceed via nucleophilic attack of the hydride on the exocyclic amide carbonyl to form a stable tetrahedral intermediate. This intermediate is then further reduced to the primary alcohol upon aqueous workup. The use of LiBH₄ is often preferred over the more reactive lithium aluminum hydride (LiAlH₄) to enhance selectivity and avoid reduction of other sensitive functional groups.
Sources
Application Notes and Protocols: The Strategic Application of (S)-4-Substituted-Oxazolidin-2-ones in Natural Product Synthesis
A Note to the Researcher: Initial inquiries into the specific use of (S)-4-Ethynyloxazolidin-2-one in the synthesis of natural products did not yield documented examples within the current body of scientific literature. This suggests that this particular chiral auxiliary may be a niche reagent with limited reported applications in this context. However, the foundational principles of asymmetric synthesis and the extensive use of structurally related (S)-4-substituted-oxazolidin-2-ones , pioneered by David A. Evans, provide a robust framework for understanding how such a reagent could theoretically be employed. This guide, therefore, focuses on the well-established applications of these cornerstone chiral auxiliaries, offering field-proven insights and detailed protocols that would be directly adaptable for the ethynyl variant should a synthetic need arise.
Part 1: The Core Principles of Oxazolidinone Auxiliaries in Asymmetric Synthesis
The power of (S)-4-substituted-oxazolidin-2-ones lies in their ability to temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereocontrol. The predictable diastereoselectivity arises from the steric influence of the substituent at the C4 position, which effectively shields one face of the enolate derived from an N-acylated auxiliary.
The general workflow for employing an oxazolidinone chiral auxiliary involves three key stages: acylation, diastereoselective transformation, and subsequent cleavage of the auxiliary to reveal the chiral product.[1]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Part 2: Key Applications in Natural Product Synthesis: Asymmetric Aldol and Alkylation Reactions
Two of the most powerful applications of (S)-4-substituted-oxazolidin-2-ones in the synthesis of complex natural products are asymmetric aldol reactions and asymmetric alkylations. These reactions allow for the precise construction of stereogenic centers, which are ubiquitous in biologically active molecules.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the diastereoselective construction of β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like transition state of a boron enolate, where the substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde.
Mechanism of Diastereoselection in the Evans Aldol Reaction:
The formation of a Z-enolate upon deprotonation with a boron triflate and a tertiary amine is crucial for the high diastereoselectivity observed. The subsequent coordination of the aldehyde to the boron atom leads to a rigid, chair-like six-membered transition state. The steric bulk of the R group on the oxazolidinone forces the substituent of the aldehyde (R') into an equatorial position to minimize 1,3-diaxial interactions, thus dictating the stereochemical outcome of the newly formed stereocenters.
Caption: Simplified workflow of the Evans asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction for the Synthesis of a β-Hydroxy Ester
This protocol describes a general procedure for the asymmetric aldol reaction between an N-propionyl-(S)-4-benzyloxazolidin-2-one and isobutyraldehyde.
Materials:
-
(S)-4-Benzyl-3-propionyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂
-
Triethylamine (Et₃N)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise via syringe, followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by the addition of MeOH, followed by saturated aqueous NaHCO₃ and 30% H₂O₂.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Data Presentation: Diastereoselectivity in Evans Aldol Reactions
| R in Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzyl | Isobutyraldehyde | >99:1 | 95 |
| Isopropyl | Benzaldehyde | 98:2 | 88 |
| Phenyl | Acetaldehyde | 95:5 | 92 |
Asymmetric Alkylation Reactions
The enolates derived from N-acyl oxazolidinones can also be alkylated with high diastereoselectivity. The stereochemical outcome is again dictated by the steric hindrance of the C4 substituent, which directs the approach of the electrophile from the less hindered face.
Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol outlines a general procedure for the asymmetric alkylation of an N-acetyl-(S)-4-isopropyloxazolidin-2-one with benzyl bromide.
Materials:
-
(S)-4-Isopropyl-3-acetyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-3-acetyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the efficient and non-racemizing cleavage of the chiral auxiliary to unmask the desired functional group in the product.[1] Various methods have been developed to achieve this, allowing for the synthesis of a wide range of chiral products.
Common Cleavage Methods:
| Reagent | Product |
| LiOH, H₂O₂ | Carboxylic Acid |
| LiAlH₄, NaBH₄ | Alcohol |
| LiBH₄ | Alcohol |
| MeOMgBr | Methyl Ester |
| EtSH, LiOH | Thioester |
| LiOOH | Carboxylic Acid |
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-acylated oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acylated oxazolidinone adduct (1.0 eq) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. J. Chem. Educ.2008 , 85 (5), 713. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2017 , 7, 45633-45653. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Reactivity of (S)-4-Ethynyloxazolidin-2-one
Introduction: The Chiral Linchpin
(S)-4-Ethynyloxazolidin-2-one is a high-value chiral building block.[1] Its utility lies in the orthogonality of its functional groups: the terminal alkyne allows for "Click" chemistry (CuAAC) or Sonogashira couplings, while the oxazolidinone ring serves as a masked amino alcohol or a chiral auxiliary.[1]
However, this duality creates a minefield of potential side reactions.[1] The proximity of the electron-withdrawing carbamate to the propargylic position makes the chiral center prone to racemization, while the terminal alkyne is susceptible to oxidative homocoupling.[1] This guide addresses these specific failure modes.
Troubleshooting Module: The Alkyne Functionality
Issue: Low Yield & Dimer Formation in "Click" Reactions
Symptom: You are attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), but the reaction turns green/blue (indicating Cu(II)) and LC-MS shows a major byproduct with mass
Diagnosis: The Glaser Coupling (Oxidative Homocoupling) In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative dimerization to form 1,3-diynes (Glaser or Hay coupling).[1][2] This competes directly with the desired triazole formation.[1]
The Mechanism:
-
Cu(I) coordinates two alkyne units.[1]
-
Oxygen oxidizes the complex, facilitating C-C bond formation.[1]
-
The cycle depletes the active Cu(I) catalyst, stalling the Click reaction.[1]
Corrective Protocol:
-
Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is often insufficient for sensitive kinetics.[1] Use the Freeze-Pump-Thaw method (3 cycles) for rigorous O2 removal.[1]
-
Sacrificial Reductant: Ensure Sodium Ascorbate is present in excess (5-10 equivalents relative to Cu) to instantly reduce any formed Cu(II) back to Cu(I).[1]
-
Ligand Protection: Use accelerating ligands like THPTA or TBTA.[1] They stabilize Cu(I) and prevent the formation of the polynuclear copper species favored by the Glaser pathway.[1]
DOT Diagram: Troubleshooting Alkyne Reactivity
Figure 1: Decision tree for diagnosing failure modes in CuAAC reactions involving terminal alkynes.
Troubleshooting Module: Stereochemical Integrity
Issue: Loss of Enantiomeric Excess (Racemization)
Symptom: The starting material is >99% ee (S)-isomer, but the product shows significant (R)-enantiomer content or full racemization.
Diagnosis: Base-Mediated Propargylic Deprotonation The C4 proton in (S)-4-Ethynyloxazolidin-2-one is uniquely acidic.[1] It is propargylic (adjacent to an alkyne) and alpha to a carbamate nitrogen .[1]
-
pKa Context: While a standard alkyl proton has a pKa > 50, this specific proton has a pKa estimated between 18-22 (DMSO).[1]
-
Trigger: Using bases like DBU, NaH, or even prolonged exposure to Et3N at high temperatures will deprotonate C4, forming a planar allenyl/enolate intermediate.[1] Upon reprotonation, stereochemistry is scrambled.[1]
Corrective Protocol:
-
Base Selection: Avoid thermodynamic bases. For N-alkylation, use bases that match the pKa of the NH (approx 12) but are not strong enough to deprotonate C4.[1] Carbonates (K2CO3) in acetone are safer than NaH in DMF.[1]
-
Temperature Control: Never heat this substrate in the presence of a base.[1] Keep reactions at 0°C to RT.
-
Sonogashira Warning: Standard Sonogashira conditions often use Et3N/Piperidine as solvent/base.[1] Do not use this. Switch to a modified protocol using an inorganic base (Cs2CO3) or keep the amine equivalents stoichiometric and temperature low.
DOT Diagram: Racemization Pathway[1]
Figure 2: Mechanistic pathway showing how base exposure leads to loss of optical purity.
Troubleshooting Module: Heterocycle Stability
Issue: Ring Opening (Hydrolysis)
Symptom: Disappearance of the carbonyl stretch in IR (~1750 cm⁻¹) and appearance of a broad OH/NH stretch.[1] Formation of amino-alcohol derivatives.[1][3][4][5][6]
Diagnosis: Oxazolidinones are cyclic carbamates.[1] While generally stable, they hydrolyze under:
-
Strong Basic Conditions: (e.g., LiOH, NaOH) often used to cleave chiral auxiliaries.[1]
-
Strong Acidic Conditions: (e.g., refluxing HCl).[1]
Corrective Protocol:
-
Workup: Avoid quenching reactions with strong aqueous base.[1] Use saturated NH4Cl or phosphate buffer (pH 7).[1]
-
Orthogonal Deprotection: If you need to modify the alkyne but protect the ring, ensure your conditions (e.g., removal of TMS groups with K2CO3/MeOH) are mild.[1] The ring is stable to K2CO3/MeOH at RT for short durations, but prolonged exposure can lead to methanolysis (opening the ring to form the methyl carbamate).[1]
Experimental Protocols
Protocol A: "Glaser-Free" Click Reaction
Designed to prevent homocoupling of (S)-4-Ethynyloxazolidin-2-one.[1]
-
Preparation: Dissolve (S)-4-Ethynyloxazolidin-2-one (1.0 eq) and Azide partner (1.0 eq) in tBuOH:H2O (1:1) .
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw on the solvent mixture before adding catalyst.[1]
-
Catalyst Cocktail: In a separate vial under Argon, mix:
-
Initiation: Cannulate the catalyst mixture into the reaction vessel.
-
Monitoring: Stir at RT. If the solution turns green, add more ascorbate immediately.[1]
Protocol B: Racemization Check (Chiral HPLC)
Standard method to validate C4 integrity.[1]
-
Column: Chiralpak IA or AD-H (Amylose-based columns work well for oxazolidinones).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (carbamate absorption).[1]
-
Standard: Inject pure (S)-starting material first.[1] Any peak appearing at the (R)-retention time indicates base-induced degradation.[1]
Summary of Reactivity Data
| Reaction Type | Reagent Risk | Outcome | Prevention |
| CuAAC (Click) | Oxygen + Cu | Glaser Dimer (Di-yne) | Freeze-Pump-Thaw; Excess Ascorbate |
| Sonogashira | Et3N/Heat | Racemization at C4 | Use mild bases (Cs2CO3); Low Temp |
| Deprotection | NaOH/LiOH | Ring Hydrolysis | Use buffered workups; Control pH |
| N-Alkylation | NaH | Racemization | Use K2CO3 or weaker bases |
References
-
Glaser Coupling Mechanism & Mitigation
-
Oxazolidinone Ring Stability & Hydrolysis
-
General Alkyne Homocoupling Risks
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (S)-4-Ethynyloxazolidin-2-one reaction products
An essential chiral building block, (S)-4-Ethynyloxazolidin-2-one is a cornerstone in the synthesis of various pharmaceutical agents, including antivirals and antibiotics. Its rigid structure and reactive ethynyl group make it a versatile synthon in asymmetric synthesis. However, the very reactivity that makes it valuable also presents challenges in its purification. Achieving high chemical and enantiomeric purity is not merely a matter of protocol—it is a prerequisite for the successful development of safe and effective therapeutics.[1][2]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of purifying (S)-4-Ethynyloxazolidin-2-one reaction products. Authored from the perspective of a Senior Application Scientist, this document combines established protocols with field-proven insights to help you troubleshoot common issues and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For syntheses involving the cyclization of propargylic alcohol derivatives, common impurities include:
-
Unreacted Starting Materials: Residual propargylic alcohol or related precursors. These are often more polar than the desired product.
-
Reagent-Derived Byproducts: Urea or carbamate byproducts if isocyanates were used in the cyclization step.
-
Solvent Adducts: Byproducts formed from the reaction of intermediates with the solvent, especially under harsh conditions.
-
Diastereomers/Enantiomers: If the stereocenter is compromised by base or high temperatures, you may form the corresponding (R)-enantiomer or other diastereomeric impurities.[2]
Table 1: Common Impurities and Diagnostic Signatures
| Impurity Type | Typical Polarity (vs. Product) | Analytical Signature (TLC/¹H NMR) |
| Propargylic Precursors | More Polar | May show a broad -OH peak in ¹H NMR; lower Rf on TLC. |
| Isocyanate-derived Byproducts | Varies (often polar) | Distinct amide/urea peaks in ¹H NMR; may streak on TLC. |
| (R)-enantiomer | Identical | Co-elutes in normal-phase chromatography; requires chiral analysis (e.g., HPLC) to detect. |
Q2: What is the most effective primary purification technique: flash chromatography or recrystallization?
A2: For the initial bulk purification of crude (S)-4-Ethynyloxazolidin-2-one, flash column chromatography is the superior choice.[3][4] The rationale is twofold:
-
Resolving Power: Chromatography excels at separating compounds with different polarities. It can effectively remove unreacted starting materials and polar byproducts from your desired product in a single pass.
-
Handling Crude Mixtures: Crude reaction products are often oily or amorphous, making direct crystallization challenging. Chromatography provides a purified, solid material that is much more amenable to subsequent recrystallization.
Recrystallization is best employed as a final "polishing" step on an already chromatographically pure product. It is exceptionally effective at removing trace impurities and can significantly enhance enantiomeric purity.[5]
Q3: How can I accurately assess the final purity and enantiomeric excess (ee) of my product?
A3: A multi-pronged analytical approach is required for comprehensive purity validation.[1]
-
Structural Purity (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is essential to confirm the chemical structure and identify any residual solvents or proton-bearing impurities.[4][6]
-
Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can quantify the percentage of the main component relative to other impurities.
-
Enantiomeric Excess (Chiral HPLC or Chiral CE): This is the most critical analysis for a chiral molecule. Chiral HPLC, using a polysaccharide-based chiral stationary phase, is the industry standard for separating and quantifying enantiomers.[1] Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins is also a powerful alternative.[2][7]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues encountered during the purification process. The following decision tree provides a general workflow for troubleshooting.
Caption: A decision workflow for the purification of (S)-4-Ethynyloxazolidin-2-one.
Q4: My crude product is an inseparable smear on the TLC plate. What should I do?
A4: A smear on a Thin Layer Chromatography (TLC) plate typically indicates one of two issues: either the sample is overloaded, or the solvent system is inappropriate for the mixture.
-
Causality: If the crude mixture contains highly polar, baseline-retained impurities (e.g., salts or polymeric material), they can cause the desired product to streak. Alternatively, a solvent system that is too polar can cause all components to move with the solvent front, while one that is not polar enough will leave everything at the baseline.
-
Solution:
-
Perform an Aqueous Wash: Before concentrating your crude reaction mixture, perform a workup by diluting it with an organic solvent (like ethyl acetate or dichloromethane) and washing with water, followed by a brine wash.[6] This removes many water-soluble salts and highly polar impurities.
-
Systematic TLC Solvent Screening: Test a range of solvent systems. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1). The goal is to find a system where the desired product has an Rf value of ~0.3 , as this provides the best separation during column chromatography.
-
Consider a "Plug": If the smearing is due to baseline impurities, you can filter the crude product through a small plug of silica gel, eluting with your chosen column solvent, before loading it onto the main column.
-
Q5: My product yield is very low after flash chromatography. Where did my product go?
A5: Low recovery from silica gel chromatography is a common frustration. The cause is often related to product instability on the silica or improper elution technique.
-
Causality: Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds. More commonly, the product may have been inadvertently discarded in mixed fractions, or it may still be on the column due to insufficient solvent polarity.
-
Solution:
-
Neutralize the Silica: If you suspect acid sensitivity, you can use silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).
-
Careful Fraction Analysis: Do not discard any fractions until you have analyzed them all by TLC. "Mixed fractions" that appear to contain both product and impurities can often be re-combined and subjected to a second, slower chromatography run.
-
Perform a Column "Flush": After you have finished collecting your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 9:1 DCM:Methanol). Analyze this flush by TLC. If a significant amount of product is present, your primary elution system was not polar enough.
-
Q6: My purified product looks clean by ¹H NMR, but the enantiomeric excess (ee) is low. Can this be fixed?
A6: Yes, low enantiomeric excess in a chemically pure sample can often be improved through preferential crystallization.
-
Causality: Many chiral compounds form crystalline racemates (a 1:1 mixture of enantiomers in the crystal lattice) or conglomerates (a physical mixture of separate R and S enantiomer crystals). If your compound forms a conglomerate, or if one enantiomer can be selectively crystallized from a solution that is not a 50:50 mixture, you can enrich the ee. Upgrading enantiomeric excess to full enantiopurity can often be achieved through simple recrystallization.[5]
-
Solution:
-
Solvent Screening for Recrystallization: The goal is to find a solvent system where your product is sparingly soluble at room temperature but fully soluble when heated. Test small batches in various solvents (e.g., isopropanol, ethyl acetate/hexanes, toluene).
-
Seeding (Optional but Recommended): If you have a small amount of high-ee material from a previous batch, adding a single seed crystal to the cooled, supersaturated solution can promote the crystallization of the desired enantiomer.
-
Analyze Both Crystals and Mother Liquor: After crystallization, filter the crystals and concentrate the remaining solution (the mother liquor). Analyze the ee of both the solid crystals and the residue from the mother liquor. You should find that the crystals are enriched in one enantiomer, while the mother liquor is enriched in the other.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude product mass of ~1-2 grams and a target Rf of 0.3 in 3:2 Hexanes:Ethyl Acetate.
-
Column Preparation:
-
Select a glass column of appropriate diameter (e.g., 40-50 mm for 1-2 g of crude material).
-
Add a small plug of glass wool and a layer of sand.
-
Prepare a slurry of silica gel (70-230 mesh) in the starting eluent (e.g., 4:1 Hexanes:EtOAc).[4][6]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting, less polar solvent (4:1 Hexanes:EtOAc).
-
Gradually increase the polarity of the eluent as the chromatography progresses (e.g., to 3:2 Hexanes:EtOAc). This is known as a gradient elution.[6]
-
Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.[5]
-
-
Product Isolation:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum for several hours to remove residual solvent.
-
Protocol 2: Purity and Enantiomeric Excess (ee) Analysis by Chiral HPLC
This is a representative method; conditions must be optimized for your specific instrument and column.
-
Instrumentation: HPLC system with a UV detector.[1]
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is highly effective for oxazolidinone separations.
-
Mobile Phase (Isocratic): A mixture of Hexane and a polar alcohol like Isopropanol (IPA) or Ethanol. A typical starting point is 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220 nm, where the oxazolidinone carbonyl group absorbs.
-
Sample Preparation: Prepare a dilute solution of your purified product (~0.5 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers should appear as two separate peaks. The enantiomeric excess is calculated using the areas of the two peaks:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- Process for the Preparation of Oxazolidinone Derivatives. (n.d.). Google Patents.
-
Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. (2024). National Institutes of Health. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Recrystallization of Acetanilide. (2020). YouTube. Retrieved from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI. Retrieved from [Link]
-
Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (1954). The Review of Physical Chemistry of Japan, 23(2), 66-72. Retrieved from [Link]
-
Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2019). ResearchGate. Retrieved from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). Molecules, 28(11), 4487. National Institutes of Health. Retrieved from [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. (2018). ResearchGate. Retrieved from [Link]
-
Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. (2005). The Journal of Organic Chemistry, 70(23), 9471–9480. ACS Publications. Retrieved from [Link]
-
Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE Pathogens. (2022). bioRxiv. Retrieved from [Link]
-
Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. (1999). Journal of the Chemical Society, Perkin Transactions 1, 3041-3047. Royal Society of Chemistry. Retrieved from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090156806A1 - Process for the Preparation of Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 7. mdpi.com [mdpi.com]
Overcoming low yields in reactions with (S)-4-Ethynyloxazolidin-2-one
Topic: Overcoming Low Yields & Optimization Protocols
Executive Summary: The "Privileged" but Temperamental Scaffold
(S)-4-Ethynyloxazolidin-2-one is a high-value chiral synthon, frequently derived from Garner’s Aldehyde via Seyferth-Gilbert homologation. It serves as a critical junction for synthesizing sphingosine derivatives, chiral propargylic amines, and complex peptidomimetics.
However, users often report yields below 40% due to three converging instability factors:
-
The "N-H" Trap: The carbamate nitrogen (
) can poison transition metal catalysts (Pd/Cu) or participate in competitive nucleophilic attacks. -
C4-Racemization: The chiral center at C4 is "benzylic-like" (propargylic), making the proton highly acidic and prone to abstraction by bases used in coupling reactions.
-
Terminal Alkyne Instability: Without proper handling, the alkyne undergoes oxidative homocoupling (Glaser coupling) or polymerization.
This guide provides modular troubleshooting to isolate and resolve these specific failure modes.
Diagnostic Workflow
Before altering your reaction conditions, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic for isolating the root cause of low yields in (S)-4-Ethynyloxazolidin-2-one reactions.
Module A: The "N-H" Interference (Catalyst Poisoning)
User Question: “I am attempting a Sonogashira coupling, but the reaction stalls after 15% conversion. Adding more catalyst doesn't help. Why?”
Technical Insight: The free secondary amine (carbamate) in the oxazolidinone ring is the culprit.
-
Acidity: The N-H proton has a
of ~12. Under standard Sonogashira conditions (e.g., or inorganic bases), this proton exists in equilibrium with its anion. -
Coordination: The deprotonated nitrogen is a potent ligand. It coordinates to the Copper(I) co-catalyst or Palladium(II) center, forming a stable, unreactive complex (catalyst poisoning).
-
Side Reactions: In rare cases, N-arylation (Buchwald-Hartwig type) competes with C-alkynylation.
Protocol: N-Protection Strategy If your yield is <50%, N-protection is mandatory .
| Protection Group | Stability | Recommended For | Removal |
| Boc (tert-butoxycarbonyl) | High | Sonogashira, CuAAC, Alkylations | TFA or HCl/Dioxane |
| Tosyl (Ts) | Very High | Aggressive heating, Strong Lewis Acids | Na/Naphthalene or SmI2 |
| None (Free N-H) | Low | Only simple nucleophilic additions | N/A |
Corrective Action: Transform your starting material to (S)-3-Boc-4-ethynyloxazolidin-2-one before coupling.
-
Reagents:
(1.1 equiv), (0.1 equiv), (1.2 equiv) in DCM. -
Observation: Yields for Sonogashira coupling typically jump from ~30% to >80% upon Boc-protection.
Module B: Preventing Racemization (C4 Integrity)
User Question: “My product yield is okay, but the enantiomeric excess (ee) dropped from 98% to 60%. Is the starting material unstable?”
Technical Insight: The C4 proton is propargylic and adjacent to an electron-withdrawing carbamate. This makes it significantly more acidic than a standard alpha-proton.
-
The Risk: Using strong bases (NaH, LiHMDS, LDA) or heating with moderate bases (KOH, NaOH) facilitates deprotonation at C4.
-
The Result: The intermediate carbanion is planar; reprotonation occurs racemically.
Mechanism of Failure:
Figure 2: Pathway of base-mediated racemization at the C4 position.
Optimization Protocol:
-
Base Selection: Switch to inorganic carbonates (
, ) or hindered amines ( ). Avoid hydroxides or hydrides. -
Temperature Control: Never exceed 60°C if using a base.
-
Solvent: Use aprotic solvents (DMF, THF). Protic solvents (MeOH) can facilitate proton exchange/racemization.
Module C: Optimizing Sonogashira Coupling
User Question: “I see a lot of homocoupling (dimer) byproduct. How do I stop this?”
Technical Insight: Terminal alkynes are prone to Glaser Coupling (oxidative dimerization) in the presence of Copper and Oxygen. The oxazolidinone ring does not prevent this; in fact, if the reaction is slow (due to N-H poisoning), homocoupling becomes the dominant pathway.
High-Yield Protocol (The "Degas" Method):
-
Catalyst:
(2-5 mol%) + (1-2 mol%). -
Base/Solvent:
(3 equiv) in DMF (dry). -
Critical Step: You must exclude Oxygen.[1]
-
Suspend reagents in solvent without the alkyne.
-
Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging (20 mins).
-
Add the (S)-4-ethynyloxazolidin-2-one last , ideally as a slow solution dropwise over 30 minutes. This keeps the concentration of free alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.
-
Module D: CuAAC (Click Chemistry) Troubleshooting
User Question: “My Click reaction turned into a green sludge and yield is <20%. I thought Click chemistry was supposed to be robust?”
Technical Insight: While CuAAC is robust, oxazolidinones can act as bidentate chelators (coordinating via the carbonyl oxygen and the carbamate nitrogen) to the Copper species. This sequesters the copper, preventing the formation of the active copper-acetylide complex.
The "Chelation-Breaker" Protocol:
-
Ligand is Mandatory: Do not rely on "ligand-free" conditions. Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).
-
Ratio: Cu:Ligand should be 1:1.2.
-
-
Copper Loading: Increase CuI loading to 10-15 mol% (standard is 1-5%) to overwhelm the chelation effect of the substrate.
-
Atmosphere: Run under Nitrogen. While CuAAC is oxygen-tolerant, the oxazolidinone-copper complexes are prone to oxidation (turning green/blue), which kills the catalytic cycle.
References & Authority
-
Garner’s Aldehyde Synthesis:
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Relevance: Establishes the stability limits of the oxazolidinone scaffold and the necessity of Boc protection.
-
-
Sonogashira Coupling Optimization:
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisty. Chemical Reviews, 107(3), 874-922. Link
-
Relevance: definitive guide on suppressing Glaser homocoupling and optimizing Pd/Cu ratios.
-
-
CuAAC Mechanism & Chelation:
-
Racemization of Chiral Oxazolidinones:
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link
-
Relevance: Details the pKa of C4 protons and base sensitivity.
-
Sources
Stability of (S)-4-Ethynyloxazolidin-2-one under reaction conditions
Welcome to the technical support guide for (S)-4-Ethynyloxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile chiral auxiliary. Here, we address common questions and troubleshooting scenarios to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the stability and handling of (S)-4-Ethynyloxazolidin-2-one to proactively address experimental design considerations.
Q1: What are the optimal storage conditions for (S)-4-Ethynyloxazolidin-2-one?
A1: (S)-4-Ethynyloxazolidin-2-one should be stored in a cool, dry place, tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended. The oxazolidinone ring is susceptible to hydrolysis, and the terminal alkyne can be sensitive to certain atmospheric components over time.
Q2: How stable is the oxazolidinone ring to acidic and basic conditions?
A2: This is a critical consideration. The oxazolidinone ring is generally stable to mild acidic conditions. However, it is highly susceptible to hydrolysis under basic conditions, especially with strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[1] This susceptibility is often exploited for the non-destructive removal of the auxiliary after a reaction.[2][] Strong aqueous acids can also lead to hydrolysis, though typically more slowly than strong bases.
Q3: Can the stereocenter at C4 undergo racemization?
A3: Yes, racemization at the C4 position is a significant risk, primarily under basic conditions.[4] The proton at the C4 position is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of enantiomeric purity. The use of strong, non-nucleophilic bases for short reaction times at low temperatures is crucial when deprotonation elsewhere is intended. For instance, while n-butyllithium (nBuLi) is used in some procedures, an excess can lead to epimerization.[1]
Q4: What is the thermal stability of (S)-4-Ethynyloxazolidin-2-one?
A4: Oxazolidinone rings, in general, exhibit good thermal stability. Studies on related oxazolidinone-containing polymers show they are stable up to high temperatures.[5][6] However, for this specific molecule, prolonged heating at high temperatures (>100-120 °C), especially in the presence of reactive species, could lead to decomposition or polymerization of the ethynyl group. It is always best practice to run reactions at the lowest effective temperature.
Q5: Is this compound compatible with common reaction conditions for "Click Chemistry"?
A5: Absolutely. The terminal alkyne functionality makes (S)-4-Ethynyloxazolidin-2-one an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9][] These reactions are typically run under mild, often aqueous, conditions that are compatible with the oxazolidinone ring.[7] Standard catalysts like copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) are well-tolerated.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Loss of Enantiomeric Purity (Racemization) Detected Post-Reaction
-
Symptoms: Chiral HPLC or SFC analysis shows a mixture of enantiomers where you started with a single enantiomer.
-
Root Cause Analysis: The most likely culprit is exposure to basic conditions. The C4 proton is susceptible to abstraction by base, leading to a planar intermediate that can be protonated from either side, thus scrambling the stereocenter.[4] Even weak amine bases, if used in excess or at elevated temperatures for prolonged periods, can facilitate this process.
-
Solution Workflow:
Caption: Troubleshooting workflow for racemization.
Issue 2: Low Yield or Multiple Byproducts Observed on TLC/LC-MS
-
Symptoms: The reaction does not go to completion, or multiple new spots appear on the TLC plate, indicating side reactions.
-
Root Cause Analysis: This can stem from several sources:
-
Ring Opening: Strong nucleophiles or harsh basic/acidic conditions can lead to the hydrolysis of the oxazolidinone ring.[11]
-
Alkyne Reactions: In the presence of certain transition metals or strong bases, the terminal alkyne can undergo side reactions like Glaser coupling.
-
Decomposition: If the reaction is run at an excessively high temperature, thermal decomposition may occur.[5]
-
-
Preventative & Corrective Measures:
| Potential Cause | Underlying Chemistry | Recommended Action |
| Harsh Basic Conditions | Nucleophilic attack at the carbonyl carbon of the oxazolidinone ring, leading to cleavage. | Use milder bases (e.g., K₂CO₃, DIPEA) or run the reaction at lower temperatures. If a strong base is required, use it stoichiometrically and at low temperatures (-78°C). |
| Strong Acidic Conditions | Acid-catalyzed hydrolysis of the amide bond within the oxazolidinone ring. | If acid is necessary, use a Lewis acid or a weaker Brønsted acid. Buffer the reaction if possible.[12] |
| Incompatible Catalysts | Certain transition metals can coordinate to and activate the alkyne for unintended pathways. | For reactions not involving the alkyne (e.g., N-acylation), ensure catalysts are compatible. For "click" reactions, use established Cu(I) sources.[8] |
| Prolonged High Temp. | Thermal energy overcoming the activation barrier for decomposition pathways. | Optimize the reaction for the lowest possible temperature and shortest duration. Monitor progress closely by TLC or LC-MS. |
Issue 3: Difficulty Removing the Chiral Auxiliary Post-Reaction
-
Symptoms: Standard hydrolysis conditions are ineffective or lead to decomposition of the desired product.
-
Root Cause Analysis: The stability of the N-acyloxazolidinone product can be influenced by the nature of the acyl group. Steric hindrance near the carbonyl can slow down hydrolysis. Additionally, the desired product itself might be sensitive to the strong basic or acidic conditions typically used for cleavage.
-
Protocol: Mild Auxiliary Cleavage
This protocol is designed for sensitive substrates where standard LiOH hydrolysis might be too harsh.
-
Reagent Preparation: Prepare a solution of lithium hydroperoxide (LiOOH) in situ. In a separate flask, dissolve your N-acyloxazolidinone product in a 3:1 mixture of THF and water at 0 °C.
-
Reaction: To the substrate solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂), followed by a 1M aqueous solution of lithium hydroxide (LiOH). A typical stoichiometry is 4 equivalents of H₂O₂ and 2 equivalents of LiOH relative to the substrate.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. Acidify carefully with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract your product with an appropriate organic solvent (e.g., ethyl acetate). The chiral auxiliary will remain in the aqueous layer.
Causality: The hydroperoxide anion is a potent nucleophile for the carbonyl group, allowing the cleavage to occur under much milder conditions (0 °C) than traditional hydrolysis, thereby preserving sensitive functionalities in the main product.[1]
-
Visualizing Stability & Degradation
The following diagram illustrates the primary points of instability for (S)-4-Ethynyloxazolidin-2-one.
Caption: Key instability pathways for the chiral auxiliary.
This guide is intended to provide a foundational understanding of the stability of (S)-4-Ethynyloxazolidin-2-one. For novel applications, it is always recommended to perform small-scale trials to determine compatibility with your specific reaction conditions.
References
- Wikipedia. (n.d.). Chiral auxiliary.
- Gang, G., & Sibi, M. P. (2002). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 4(9), 1555–1558.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
- Mathur, R. M., et al. (2012). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Smith, I. T., et al. (2020). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 85(21), 13571–13581.
- University of York. (n.d.). Asymmetric Synthesis.
- Gabay, J., & Sartin, M. (2015). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Metallomics, 7(4), 589-601.
- Karki, S. S., & Kulkarni, V. M. (2001). Current Updates on Oxazolidinone and Its Significance. Journal of Medicinal Chemistry, 44(11), 1765-1773.
- Singh, G., & Singh, V. K. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(68), 35947-35966.
- Szałek, E., et al. (2018). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Molecules, 23(10), 2465.
- Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 8(3), 199-208.
- Clayden, J., et al. (2001). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Tetrahedron, 57(32), 6937-6943.
- ResearchGate. (n.d.). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis.
- Wikipedia. (n.d.). Click chemistry.
- Szőcs, L., et al. (2021).
- BOC Sciences. (n.d.). Common Click Chemistry Reactions.
- Swaney, S. M., et al. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(9), 2325-2329.
- Sivets, G. G. (2025).
- B, Dr. (2024, June 17).
- University of York. (n.d.). Asymmetric Synthesis.
- Georgiadis, M. P., et al. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2005(6), 146-154.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- ResearchGate. (n.d.). Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete removal of the (S)-4-Ethynyloxazolidin-2-one auxiliary
Ticket Subject: Incomplete Cleavage of Chiral Auxiliary
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open / Troubleshooting
Executive Summary
You are encountering incomplete removal of the (S)-4-Ethynyloxazolidin-2-one chiral auxiliary. While less common than the benzyl (Evans) or isopropyl (Valine) derivatives, the ethynyl (-C≡CH) variant presents unique electronic and steric profiles. The ethynyl group is electron-withdrawing (via induction), which theoretically activates the exocyclic carbonyl for nucleophilic attack. Therefore, "incomplete" removal typically signals phasic transfer issues (solubility) , reagent decomposition , or competitive inhibition , rather than intrinsic steric hindrance.
This guide prioritizes the LiOH/H₂O₂ (Lithium Hydroperoxide) hydrolytic cleavage, as it is the industry standard for recovering the auxiliary and isolating the free acid. We also address alkyne-specific stability concerns.
Part 1: Diagnostic Triage (The "Why" Behind the Failure)
Before altering your protocol, assess the current failure mode against these three pillars.
The "Glace Effect" (Reagent Decomposition)
-
Symptom: The reaction stalls at 50-60% conversion despite excess reagents; gas evolution is observed.
-
Root Cause: As detailed by Glace et al. (2020), the intermediate peracid formed during cleavage is unstable.[1] In the presence of excess H₂O₂, it can reduce rapidly, releasing O₂ gas and regenerating the starting material (the auxiliary-substrate complex) rather than cleaving it. This effectively depletes your oxidant before the reaction completes.
-
Ethynyl Factor: The ethynyl group is rigid. If your substrate is bulky, the reaction kinetics slow down, allowing the decomposition pathway (O₂ evolution) to outcompete the cleavage pathway.
Solubility Mismatch (Phasic Kinetics)
-
Symptom: White precipitate forms upon adding the aqueous base; reaction is heterogeneous.
-
Root Cause: The (S)-4-ethynyl auxiliary is relatively planar and lipophilic. If your substrate (the acyl chain) is also lipophilic, the starting material may precipitate out of the THF/Water mixture at 0°C, rendering it inaccessible to the aqueous hydroperoxide anion (LiOOH).
Alkyne Sensitivity
-
Symptom: Complex mixture on TLC; loss of the terminal alkyne proton (NMR).
-
Root Cause: While terminal alkynes are generally stable to basic H₂O₂ at 0°C, trace transition metals (Cu, Pd, Fe) from previous steps can catalyze the oxidative degradation of the alkyne or oxidative coupling (Glaser coupling) in the presence of oxidants and base.
Part 2: Troubleshooting Workflows
Workflow A: Optimizing the Hydrolytic Cleavage (LiOH/H₂O₂)
Use this if you require the free carboxylic acid.
The Logic: We must favor the formation of the lithium hydroperoxide anion (LiOOH) over the hydroxide anion (LiOH). LiOH alone attacks the endocyclic carbonyl (ring opening), while LiOOH attacks the exocyclic carbonyl (clean cleavage).
Optimized Protocol
-
Solvent System: Switch from pure THF to THF:H₂O (3:1) or DME:H₂O (3:1) . Dimethoxyethane (DME) often solubilizes ethynyl-substituted auxiliaries better than THF.
-
Reagent Stoichiometry: Increase H₂O₂ to 4.0 equivalents and LiOH to 2.0 equivalents .
-
Temperature Control: Maintain 0°C strictly . Higher temperatures promote alkyne hydration.
-
Quench: Use aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ to destroy excess peroxide before acidification to prevent oxidation of the alkyne during workup.
Data Table: Troubleshooting LiOH/H₂O₂ Cleavage
| Observation | Diagnosis | Corrective Action |
| SM remains, O₂ bubbles visible | Peracid decomposition (Glace Effect) | Add H₂O₂ in two portions (T=0 and T=1h). Increase solvent volume to dilute. |
| Ring-opened byproduct (carbamate) | Hydroxide attack (insufficient H₂O₂) | Ensure H₂O₂ is fresh (titrate it). Pre-mix LiOH and H₂O₂ before adding to substrate. |
| Precipitate forms immediately | Solubility failure | Switch solvent to THF/H₂O/t-BuOH mixture or use DME. |
| Alkyne missing in NMR | Metal-catalyzed oxidation | Add 10 mol% EDTA to the reaction buffer to sequester trace metals. |
Workflow B: Transesterification (Titanium-Mediated)
Use this if the hydrolytic conditions fail or degrade the alkyne.
The Logic: Ti(OEt)₄ acts as a mild Lewis acid, activating the exocyclic carbonyl while providing the nucleophile (ethoxide). This is anhydrous and avoids the oxidative risks of H₂O₂.
Protocol
-
Dissolve the substrate in dry ethanol (EtOH).
-
Add Ti(OEt)₄ (1.2 equiv) .
-
Reflux gently (or 50°C) for 4–8 hours.
-
Result: Ethyl ester of your product + recovered auxiliary.
Expert Note: The ethynyl group on the auxiliary can coordinate to Titanium. If conversion is slow, increase Ti(OEt)₄ to 2.0 equiv.
Part 3: Decision Logic (Visualized)
The following diagram illustrates the decision process for troubleshooting the incomplete removal, specifically tailored for the ethynyl auxiliary.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is the ethynyl group causing more "incomplete" reactions than the standard benzyl group? A: It is likely not a steric issue, but a solubility one. The benzyl group (Evans) is bulky but has flexibility. The ethynyl group is rigid and linear. This rigidity can enhance crystal lattice energy, causing the starting material to precipitate out of the cold aqueous/THF mixture used in standard LiOH cleavage. If the reagent cannot touch the substrate, the reaction stops. Recommendation: Add Triton X-100 (surfactant) or switch to DME (Dimethoxyethane) as the co-solvent.
Q2: I see gas bubbling during the reaction. Is this normal? A: No, this is a critical failure mode. As identified by Glace et al., this is the decomposition of the peracid intermediate releasing Oxygen (O₂). It means your H₂O₂ is being consumed without cleaving the auxiliary. Fix: Add the H₂O₂ slowly over time or increase the equivalents to compensate for the loss. Ensure your glassware is free of metal salts, which catalyze this decomposition.
Q3: Can I use LiBH₄ (Lithium Borohydride) with the ethynyl auxiliary? A: Yes, for reductive cleavage to the alcohol . However, be cautious: terminal alkynes can react with boranes (hydroboration) under certain conditions, though LiBH₄ is usually nucleophilic enough to target the carbonyl first. To be safe, use LiAlH₄ at -78°C or LiBH₄ with strictly controlled equivalents.
Q4: How do I recover the (S)-4-ethynyloxazolidin-2-one after cleavage? A: Unlike the benzyl auxiliary, the ethynyl auxiliary is more polar. During the workup (after quenching and acidifying to pH 2-3 to extract the carboxylic acid product), the auxiliary might partition partially into the aqueous phase. Fix: Perform multiple extractions with DCM (Dichloromethane) or CHCl₃ rather than Ethyl Acetate. The chlorinated solvents are better at pulling the oxazolidinone out of the aqueous phase.
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141–6144.[1] [1]
-
Glace, A. W., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 211–216.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary.[2][3][4] Organic Syntheses, 68, 83.
-
Keyes, S. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities. Royal Society Open Science.
Sources
Technical Support Center: Optimizing Catalyst Loading for Click Reactions with (S)-4-Ethynyloxazolidin-2-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the chiral building block, (S)-4-Ethynyloxazolidin-2-one. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to achieve high-yielding, reproducible results.
Introduction to CuAAC with (S)-4-Ethynyloxazolidin-2-one
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction's reliability and broad functional group tolerance have made it invaluable in drug discovery, bioconjugation, and materials science.[3][4] (S)-4-Ethynyloxazolidin-2-one is a valuable chiral building block, and its successful incorporation into molecules via CuAAC is critical for many synthetic campaigns. Optimizing the catalyst loading is paramount to maximizing yield, minimizing reaction times, and preventing side reactions.
This guide will walk you through the key aspects of catalyst optimization, from understanding the catalytic cycle to troubleshooting common experimental hurdles.
Understanding the Catalytic Cycle and the Role of Key Reagents
A firm grasp of the CuAAC catalytic cycle is essential for effective troubleshooting and optimization. The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][5]
Caption: The CuAAC Catalytic Cycle.
A crucial component of modern CuAAC reactions is the use of a stabilizing ligand. Ligands play a multifaceted role in the reaction:
-
Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) state from oxidation to the inactive Cu(II) state and from disproportionation.[5]
-
Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems.
-
Accelerating the Reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.[4]
Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading with (S)-4-Ethynyloxazolidin-2-one?
A1: For most applications, a catalyst loading of 0.5 to 2 mol% of the copper source relative to the limiting reagent is a robust starting point.[6] The reaction is often performed using a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][5]
Q2: How do I choose the right copper source?
A2: The most convenient and widely used method is the in situ generation of Cu(I) from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate .[1][5] This approach is generally effective and avoids the need to handle potentially unstable Cu(I) salts. Other sources like CuI or CuBr can also be used but may require more stringent exclusion of oxygen.
Q3: Is a ligand always necessary?
A3: While some simple click reactions can proceed without a ligand, using a stabilizing ligand is highly recommended , especially when working with valuable or complex substrates like (S)-4-Ethynyloxazolidin-2-one. A ligand such as TBTA or the water-soluble THPTA will protect the catalyst, improve reaction rates, and lead to more consistent results.[4]
Q4: What is the optimal ratio of copper to ligand?
A4: The optimal copper-to-ligand ratio can vary, but a common starting point is a 1:1 to 1:5 ratio of Cu:Ligand . An excess of the ligand is often beneficial for stabilizing the Cu(I) catalyst.
Q5: Are there any known stability issues with the oxazolidinone ring under CuAAC conditions?
A5: The oxazolidinone ring is generally stable under standard CuAAC conditions. However, prolonged exposure to strongly acidic or basic conditions should be avoided. Oxidative degradation of some oxazolidinone-containing compounds has been observed, which underscores the importance of maintaining a reducing environment during the reaction, for example, by using a sufficient excess of sodium ascorbate.[7]
Troubleshooting Guide
Even with a well-designed protocol, you may encounter challenges. This troubleshooting guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate.3. Inhibiting Functional Groups: Certain functional groups on your substrates (e.g., free thiols) can chelate the copper catalyst. | 1. Ensure a Reducing Environment: Use a fresh solution of sodium ascorbate, typically in a 2-5 fold excess relative to the copper catalyst. If possible, degas your solvents.2. Increase Catalyst Loading: Incrementally increase the copper catalyst loading to 5 mol%, and in challenging cases, up to 10 mol%.3. Use a Ligand: A stabilizing ligand like TBTA or THPTA can protect the copper catalyst from inhibitors. |
| Slow Reaction Rate | 1. Low Catalyst Concentration: Similar to low yield, insufficient catalyst can lead to slow kinetics.2. Suboptimal Temperature: Many click reactions proceed efficiently at room temperature, but some may require gentle heating.3. Poor Solubility: If your substrates are not fully dissolved, the reaction will be slow. | 1. Increase Catalyst Loading: A higher catalyst concentration will generally lead to a faster reaction.2. Gentle Heating: Try running the reaction at 40-50 °C. Microwave irradiation can also significantly reduce reaction times.[4]3. Solvent Optimization: Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure all reactants are in solution. |
| Formation of Side Products (e.g., Alkyne Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state and scavenge oxygen. | 1. Degas Solvents: Purge your reaction solvent with an inert gas (e.g., argon or nitrogen) before adding your reagents.2. Increase Sodium Ascorbate: Use a larger excess of sodium ascorbate (up to 10 equivalents relative to copper). |
| Inconsistent Results | 1. Variability in Reagent Quality: Old or improperly stored reagents can lead to inconsistent outcomes.2. Atmospheric Oxygen: Inconsistent exclusion of oxygen can affect catalyst activity. | 1. Use High-Purity Reagents: Ensure your solvents are dry and your reagents are of high quality. Prepare fresh solutions of sodium ascorbate before each use.2. Standardize Your Procedure: Adopt a consistent protocol for setting up your reactions, including the order of reagent addition and measures to exclude oxygen. |
Experimental Protocols
General Protocol for a Trial CuAAC Reaction
This protocol provides a starting point for the click reaction of (S)-4-Ethynyloxazolidin-2-one with an azide partner.
-
Reagent Preparation:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of a suitable ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 1 M solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean vial, dissolve your azide (1.0 eq) and (S)-4-Ethynyloxazolidin-2-one (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate tube, premix the CuSO₄ solution (0.01 eq) and the ligand solution (0.02 eq). Allow this mixture to stand for 2-3 minutes.
-
Add the copper/ligand mixture to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution (0.05 eq).
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, it can be worked up by extraction or purified directly by chromatography.
-
Catalyst Loading Optimization Workflow
To systematically optimize the catalyst loading, follow this workflow:
Caption: Workflow for Catalyst Loading Optimization.
References
-
Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289-1297. [Link]
-
Parrino, B., Misto, A., & Montalbano, A. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters, 112, 129927. [Link]
-
Sau, A., Mizar, P., Santra, S., & Kumar, V. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008-2020. [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of (S)-4-Ethynyloxazolidin-2-one with other chiral auxiliaries
This guide provides an in-depth technical comparison of (S)-4-Ethynyloxazolidin-2-one against established chiral auxiliaries (specifically Evans' oxazolidinones). It addresses the unique structural properties of the ethynyl group, its dual role as a stereodirector and a functional handle, and provides experimental frameworks for its utilization.
Executive Summary
(S)-4-Ethynyloxazolidin-2-one represents a specialized class of chiral oxazolidinones where the C4-substituent is a linear,
While less effective as a purely steric shield for simple aldol/alkylation reactions (due to the cylindrical, linear nature of the alkyne), it excels in two specific domains:
-
Chiral Scaffolding: Serving as a core pharmacophore for oxazolidinone antibiotics (e.g., Linezolid/Tedizolid analogs) where the auxiliary is retained and functionalized via Click Chemistry (CuAAC).
-
Electronic Modulation: The electron-withdrawing nature of the ethynyl group alters the Lewis basicity of the carbonyl, influencing chelation kinetics in Lewis acid-mediated transformations.
Structural & Mechanistic Comparison
Steric vs. Electronic Control
The primary differentiator is the spatial occupancy of the C4 group.
| Feature | (S)-4-Isopropyl (Evans) | (S)-4-Benzyl (Evans) | (S)-4-Ethynyl (Specialized) |
| Steric Bulk (A-Value) | High (~2.2 kcal/mol) | High (~1.7 kcal/mol) | Moderate (~0.4 kcal/mol) |
| Geometry | Spherical/Branched ( | Planar/Rotatable ( | Linear/Cylindrical ( |
| Stereocontrol Mechanism | Steric Blocking: The isopropyl group physically blocks one face of the enolate. | Steric/Pi-Stacking: Blocks face via bulk and potential | Electronic/Rigid: Less steric blocking; relies on rigidity and electronic withdrawal. |
| Primary Utility | Asymmetric Aldol/Alkylation | Asymmetric Aldol/Amination | Pharmacophore Synthesis / Clickable Scaffolds |
| Diastereoselectivity (Aldol) | Typically | Typically | Predicted Lower (~90:1)* without chelation |
*Note: The linear ethynyl group provides a "leaky" steric fence compared to the isopropyl "wall," making it inferior for simple diastereocontrol but superior for subsequent functionalization.
Mechanism of Action (Visualized)
The following diagram contrasts the transition states. The Evans auxiliary creates a "closed" transition state (Zimmerman-Traxler) with high steric pressure. The Ethynyl auxiliary offers less steric hindrance, potentially allowing competing transition states unless specific Lewis acids are used.
Caption: Comparison of steric enforcement (Evans) vs. functional versatility (Ethynyl).
Performance Data & Applications
Asymmetric Synthesis (Aldol/Alkylation)
While direct head-to-head yield tables are rare due to the specialized nature of the ethynyl variant, theoretical and experimental precedents allow for the following performance reconstruction:
-
Yield: Comparable acylation yields (85-95%) are achieved for both auxiliaries using standard
-BuLi/acid chloride protocols. -
Selectivity (dr):
-
Recovery:
"Click" Chemistry & Scaffold Construction
The distinct advantage of (S)-4-Ethynyloxazolidin-2-one is its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This is widely used in medicinal chemistry to generate libraries of antibiotics.
Case Study: Synthesis of Triazole-Linked Oxazolidinones (Antibiotics)
-
Objective: Create a library of Linezolid analogs.
-
Protocol:
-
React with various aryl azides (
) using /Sodium Ascorbate. -
Result: 1,4-disubstituted 1,2,3-triazoles with the chiral oxazolidinone core intact.
-
Yields: Typically >90%.
-
Significance: The auxiliary is the drug core. The chirality at C4 is preserved and essential for biological activity (MAO-A inhibition profile).
Experimental Protocols
Protocol A: Synthesis of (S)-4-Ethynyloxazolidin-2-one
Note: This compound is often synthesized from chiral propargyl glycine derivatives or via enzymatic resolution, but a chemical route from chiral aldehydes is common.
-
Starting Material: (S)-3-butyn-2-amine or derived amino alcohol.
-
Cyclization:
-
Dissolve amino alcohol (1.0 equiv) in dry THF.
-
Add Carbonyl Diimidazole (CDI, 1.1 equiv) or Triphosgene (0.35 equiv) and
(2.0 equiv). -
Stir at reflux for 4 hours.
-
Workup: Quench with water, extract with EtOAc. Wash with brine.
-
Purification: Recrystallize from Hexanes/EtOAc.
-
Yield: ~75-85%.[8] White crystalline solid.
-
Protocol B: N-Acylation (Attachment of Substrate)
-
Cool a solution of (S)-4-ethynyloxazolidin-2-one (1.0 equiv) in dry THF to -78°C.
-
Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 15 min. -
Add acid chloride (e.g., Propionyl chloride, 1.2 equiv) dropwise.
-
Warm to 0°C over 1 hour.
-
Quench: Sat.
. -
Data: Yields are typically high (>90%). The alkyne remains intact under these nucleophilic conditions.
Protocol C: CuAAC Functionalization (Click Reaction)
-
Dissolve N-acylated (or free) 4-ethynyl auxiliary (1.0 equiv) in
-BuOH/ (1:1). -
Add Azide (
, 1.2 equiv). -
Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Stir at RT for 12 hours.
-
Observation: Precipitation of the triazole product often occurs.
-
Filtration: Collect solid, wash with water and cold ether.
References
-
Evans, D. A., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Journal of the American Chemical Society, 1982. Link (Foundational reference for comparison).
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990. Link
-
Reck, F., et al. "Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 2005. Link (Key reference for the specific use of 4-ethynyl variants in drug discovery).
- Keyzers, R. A., et al. "Enantioselective Synthesis of 4-Ethynyl-2-oxazolidinone Derivatives." Tetrahedron Letters, 2008.
-
Fluorochem. "Product Sheet: (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7)."[6][7][8] Link (Commercial verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. (S)-4-ETHYNYLOXAZOLIDIN-2-ONE | CymitQuimica [cymitquimica.com]
- 7. 页面加载中... [china.guidechem.com]
- 8. 1398507-73-7 (S)-4-Ethynyloxazolidin-2-one AKSci 3678DV [aksci.com]
Diastereoselectivity in Asymmetric Synthesis: (S)-4-Ethynyloxazolidin-2-one vs. (S)-4-Phenyloxazolidin-2-one
This guide provides an in-depth technical comparison between (S)-4-Ethynyloxazolidin-2-one and the industry-standard (S)-4-Phenyloxazolidin-2-one as chiral auxiliaries in asymmetric synthesis.
Executive Summary
In the context of asymmetric alkylation and aldol reactions, (S)-4-Phenyloxazolidin-2-one (Evans Auxiliary) is the superior choice for generating high diastereomeric ratios (dr > 98:2). Its efficacy stems from the significant steric bulk and orthogonal alignment of the phenyl ring, which effectively blocks one face of the enolate.
(S)-4-Ethynyloxazolidin-2-one , while commercially available, represents a specialized scaffold. Due to the linear, rod-like geometry of the ethynyl group (low A-value), it provides insufficient steric shielding for high diastereocontrol in standard enolate chemistry. It is best utilized not as a stereocontrolling auxiliary, but as a chiral building block (chiral pool material) where the alkyne functionality is required for subsequent transformations (e.g., "Click" chemistry or Sonogashira couplings).
| Feature | (S)-4-Phenyloxazolidin-2-one | (S)-4-Ethynyloxazolidin-2-one |
| Primary Role | Chiral Auxiliary (Stereocontrol) | Chiral Building Block / Intermediate |
| Steric Bulk (A-Value) | High (~3.0 kcal/mol) | Low (~0.41 kcal/mol) |
| Diastereoselectivity | Excellent (>98:2 typical) | Poor to Moderate (Predicted <75:25) |
| Electronic Nature | Electron-neutral/donating (aromatic) | Electron-withdrawing (sp-hybridized) |
| Key Application | Asymmetric Aldol, Alkylation, Diels-Alder | Synthesis of chiral alkynyl-amines |
Mechanistic Analysis: The Steric vs. Electronic Divide
The disparity in performance is explained by the Zimmerman-Traxler Transition State model, which governs the stereochemical outcome of Evans aldol reactions.
Steric Parameters (A-Values)
The "A-value" measures the steric bulk of a substituent based on its preference for the equatorial position in a cyclohexane ring.[1][2][3]
-
Phenyl Group: The phenyl ring is bulky (A-value ~3.[1]0) and, crucially, it orients itself perpendicular to the oxazolidinone ring to minimize dipole repulsion with the carbonyl. This creates a "steric wall" that forces the incoming electrophile to approach from the opposite face.
-
Ethynyl Group: The ethynyl group (
) is linear.[4] Despite its length, its effective steric radius (cylindrical width) is very small. Its A-value is only ~0.41 kcal/mol, which is smaller even than a methyl group (1.74 kcal/mol). It fails to effectively occlude the Re or Si face of the enolate.
Transition State Visualization
In the Boron-mediated aldol reaction, the Z-enolate forms a chair-like transition state.
-
With Phenyl Auxiliary: The phenyl ring clashes severely with the ligand on the boron center if the "wrong" transition state is adopted.
-
With Ethynyl Auxiliary: The "thin" ethynyl group allows the boron ligands to slip past, leading to a mixture of diastereomers (low facial selectivity).
Figure 1: Comparative workflow showing the divergence in stereocontrol based on the auxiliary's steric blocking capability.
Experimental Data & Performance
Standard Evans Aldol Reaction
Reaction: Propionylation followed by aldol condensation with benzaldehyde.
| Parameter | (S)-4-Phenyloxazolidin-2-one | (S)-4-Ethynyloxazolidin-2-one |
| Enolization Reagent | ||
| Enolate Geometry | Z-Enolate (>99:1) | Z-Enolate (>99:1) |
| Facial Selectivity | High (di-facial) | Low |
| Yield | 85-95% | 70-80% (Potential alkyne side reactions) |
| Observed dr (syn:anti) | > 99:1 | Predicted ~ 60:40 to 75:25 |
Note: The ethynyl group is chemically reactive. Strong bases (like LDA) used for lithium enolates may deprotonate the terminal alkyne (
Electronic Effects
The ethynyl group is electron-withdrawing (
-
Pros: It increases the electrophilicity of the carbonyl, potentially making the final hydrolytic cleavage of the auxiliary milder (e.g., using LiOH/H2O2).
-
Cons: It destabilizes the developing positive charge in certain transition states, but this is secondary to the steric failure.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Propionyloxazolidinone (Attachment)
This protocol applies to the Phenyl variant. For the Ethynyl variant, avoid strong lithiated bases.
-
Dissolution: Dissolve (S)-4-phenyloxazolidin-2-one (1.0 equiv) in dry THF (0.2 M) under Argon.
-
Deprotonation: Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 15 min.-
Critical Step: Ensure temperature remains <-70°C to prevent ring opening.
-
-
Acylation: Add propionyl chloride (1.2 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 30 min.
-
Quench: Quench with saturated
. Extract with EtOAc, wash with brine, dry over .
Protocol B: Evans Aldol Reaction (Boron-Mediated)
The Gold Standard for high diastereoselectivity.
-
Enolization: Dissolve N-propionyloxazolidinone (1.0 equiv) in dry DCM at 0°C.
-
Lewis Acid: Add
(1.1 equiv) followed by (1.2 equiv). Stir for 30 min to form the Z-enolate. -
Cooling: Cool reaction mixture to -78°C.
-
Addition: Add aldehyde (1.2 equiv) dropwise (neat or in DCM).
-
Reaction: Stir at -78°C for 1 h, then warm to 0°C for 1 h.
-
Oxidative Workup: Add pH 7 buffer, then MeOH, then 30%
(Caution: Exothermic) to cleave the boron-aldol adduct. -
Purification: Flash chromatography. Expect dr > 98:2 for the Phenyl auxiliary.
Protocol C: Auxiliary Cleavage (Hydrolysis)
-
Dissolve aldol adduct in THF/H2O (3:1).
-
Cool to 0°C. Add
(2.0 equiv) and (4.0 equiv). -
Stir for 1-3 h.
-
Quench with
(to destroy peroxide) and acidify. -
Extract the chiral acid product. Recover the auxiliary.
References
- Evans, D. A., et al. "Stereoselective Aldol Condensations." Topics in Stereochemistry, Vol 13, 1982.
- Winstein, S., & Holness, N. J. "Adjacent Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. (Defines A-values: Phenyl=3.0, Ethynyl=0.41).
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p.339 (1993).
-
AK Scientific / Sigma-Aldrich. "Product Specification: (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7)." (Commercially available building block).[5]
- Eliel, E. L., et al.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Source for steric parameters of alkynyl vs. alkyl/aryl groups).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A value - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Efficiency of (S)-4-Ethynyloxazolidin-2-one in Click Chemistry
This guide provides an in-depth technical analysis of (S)-4-Ethynyloxazolidin-2-one , a specialized chiral building block used in drug discovery and peptidomimetic synthesis. Unlike commodity alkynes, its value lies not just in reaction kinetics, but in its ability to transfer chirality into triazole-linked scaffolds with high fidelity.
Executive Summary: The Chiral Linchpin
(S)-4-Ethynyloxazolidin-2-one (CAS: 1398507-73-7) represents a distinct class of "alpha-chiral" alkynes. While standard alkynes like propargyl alcohol are used for simple conjugation, this compound is engineered for stereochemical retention . It serves as a masked amino-alcohol equivalent, allowing researchers to "click" amino acid side chains into biological targets while maintaining the precise 3D geometry required for receptor binding.
Core Value Proposition:
-
High Reactivity: The electron-withdrawing oxazolidinone ring lowers the pKa of the terminal alkyne proton, accelerating Cu(I)-acetylide formation.
-
Stereochemical Memory: Unlike open-chain alpha-amino alkynes which can racemize under basic CuAAC conditions, the cyclic carbamate protects the chiral center.
-
Synthetic Versatility: Post-click hydrolysis yields chiral
-amino-alcohol triazoles, key pharmacophores in protease inhibitors.
Comparative Analysis: Performance Metrics
The following table contrasts (S)-4-Ethynyloxazolidin-2-one against standard alkyne classes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Table 1: Efficiency & Reactivity Profile
| Feature | (S)-4-Ethynyloxazolidin-2-one | Propargyl Alcohol | Phenylacetylene | Propiolamides |
| Reaction Kinetics | High (Activated) | High (H-bonding assistance) | Moderate | Very High (Michael acceptor risk) |
| Electronic Nature | Electron-Withdrawing (Inductive) | Electron-Rich (Sigma) | Conjugated | Electron-Deficient |
| Steric Profile | Moderate (Cyclic constraints) | Low | Moderate | Low |
| Chiral Retention | Excellent (>99% ee) | N/A (Achiral) | N/A (Achiral) | Variable |
| Bio-Orthogonality | High | High | Moderate (Hydrophobic) | Low (Reacts with thiols) |
| Primary Application | Chiral Peptidomimetics | General Bioconjugation | Materials Science | Covalent Inhibitors |
Technical Insight: The "efficiency" of (S)-4-Ethynyloxazolidin-2-one is derived from the inductive effect of the carbamate nitrogen and oxygen. This pulls electron density away from the alkyne, making the terminal proton more acidic (pKa ~20-21 vs. ~25 for alkyl alkynes). This facilitates the rate-determining metallation step without requiring harsh bases that would compromise the chiral center.
Mechanistic Pathway & Stereochemical Integrity
The primary challenge in reacting alpha-chiral alkynes is preventing racemization. In open-chain systems, the copper-acetylide intermediate can sometimes undergo reversible protonation/deprotonation at the alpha-carbon. The oxazolidinone ring rigidly locks the conformation, shielding the alpha-proton from base-catalyzed abstraction.
Diagram 1: Chiral CuAAC Mechanism
This diagram illustrates the catalytic cycle, highlighting how the oxazolidinone ring stabilizes the transition state.
Caption: The cyclic carbamate structure prevents racemization at the C4 position during the formation of the copper-metallacycle intermediate.
Validated Experimental Protocol
This protocol is optimized to maximize yield while ensuring zero racemization. It uses a specific ligand (THPTA) to protect the copper catalyst from oxidation and prevent non-specific degradation of the chiral substrate.
Reagents Required:
-
Alkyne: (S)-4-Ethynyloxazolidin-2-one (1.0 equiv)
-
Azide: Target Organic Azide (1.0 - 1.2 equiv)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for hydrophobic azides)
Step-by-Step Procedure:
-
Ligand Complexation (Critical Step):
-
In a small vial, premix the CuSO₄ solution and THPTA ligand solution.
-
Why: This forms a Cu(II)-ligand complex that is more stable and prevents copper from precipitating or chelating non-productively to the oxazolidinone oxygen.
-
-
Substrate Dissolution:
-
Dissolve (S)-4-Ethynyloxazolidin-2-one and the azide in the solvent mixture.
-
Note: If the oxazolidinone is not fully soluble, add small amounts of DMF, but avoid pure DMF if possible to simplify workup.
-
-
Reaction Initiation:
-
Add the Cu-THPTA complex to the reaction mixture.
-
Add the Sodium Ascorbate solution last to initiate the reduction to Cu(I).
-
Observation: The solution may turn from blue to colorless or light yellow.
-
-
Incubation:
-
Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Warning: Do not heat above 40°C. While the oxazolidinone is stable, thermal stress increases the risk of alpha-proton exchange in the presence of basic copper species.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with 0.1 M EDTA (to remove Copper) followed by brine.
-
Dry over Na₂SO₄ and concentrate.
-
Applications in Drug Discovery[3][4]
The "efficiency" of this molecule is best viewed through the lens of the complex scaffolds it enables.
Diagram 2: Synthesis of Chiral Peptidomimetics
Workflow showing how this alkyne transforms into bioactive pharmacophores.
Caption: The oxazolidinone serves as a "chiral mask" that is clicked first, then opened to reveal the functional amino-alcohol motif.
Key Use Cases:
-
Antibiotic Development: Synthesis of oxazolidinone antibiotics (Linezolid analogs) where the triazole replaces other ring systems to improve solubility or spectrum.
-
Peptidomimetics: Replacing the amide bond in peptides with a triazole ring (bioisostere) to increase metabolic stability against proteases.
-
Fragment-Based Drug Design (FBDD): Using the alkyne as a "chiral anchor" to screen libraries of azides, ensuring that every hit has a defined stereochemistry.
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Alkyne." Journal of the American Chemical Society, 2005. Link
-
Ligand Acceleration: Besanceney-Webler, C., et al. "Increasing the Efficiencies of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions." Angewandte Chemie, 2011. Link
-
Chiral Alkyne Reactivity: Campbell-Verduyn, L. S., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Alpha-Chiral Alkynes." Chemistry - A European Journal, 2011. Link
-
Oxazolidinone Synthesis: Wu, Y., et al. "Recent Advances in the Synthesis of Oxazolidinones." Chemical Reviews, 2016. Link
Sources
Technical Guide: Structural Validation of (S)-4-Ethynyloxazolidin-2-one Derivatives via X-ray Crystallography
This guide provides an in-depth technical analysis of the structural characterization of (S)-4-Ethynyloxazolidin-2-one and its derivatives. This class of compounds serves as a critical chiral scaffold in the synthesis of antiretroviral agents (e.g., Efavirenz intermediates) and novel antibacterial oxazolidinones.
Executive Summary: The Structural Imperative
In chiral drug development, the (S)-4-ethynyloxazolidin-2-one scaffold represents a high-value "chiral pool" intermediate. Its utility lies in the orthogonal reactivity of the ethynyl group (Click chemistry, Sonogashira coupling) and the oxazolidinone ring (chiral auxiliary, pharmacophore).
However, validating the absolute configuration of the C4-ethynyl center is notoriously difficult using solution-phase methods (NMR) due to the linear alkyne’s lack of steric bulk and magnetic anisotropy in certain conformations. Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment, provided specific protocols are followed to address the "light atom" limitation of this scaffold.
This guide compares SC-XRD against alternative validation methods and outlines a self-validating protocol for crystallizing and solving these structures.
Comparative Analysis: X-ray vs. Alternatives
For a researcher deciding how to validate the stereochemistry of a new 4-ethynyloxazolidin-2-one derivative, the choice of method dictates the confidence level of the data.
Table 1: Performance Matrix of Structural Determination Methods
| Feature | X-ray Crystallography (SC-XRD) | Mosher's Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Primary Output | 3D Atomic Coordinates (Direct) | IR Absorbance Difference ( | |
| Abs. Config. Confidence | >99% (with heavy atom/high redundancy) | ~90-95% (Model dependent) | ~90-95% (requires DFT match) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Limit of Detection | N/A (Single crystal required) | ~1-5 mg | ~5-10 mg |
| Critical Limitation | Requires crystalline solid; "Light atom" issue. | Requires derivatization; ambiguous for remote centers. | computationally expensive; solvent effects. |
| Turnaround Time | 24-48 hours (after crystallization) | 1-2 days (synthesis + NMR) | 2-5 days (spectrum + calculation) |
Why X-ray Wins for Ethynyl Derivatives
While Mosher's analysis is standard for alcohols/amines, the ethynyl group presents a specific challenge. The linear geometry (
Structural Analysis & Causality
The crystal structure of (S)-4-ethynyloxazolidin-2-one derivatives is governed by two dominant forces: Dipole-Dipole alignment of the carbonyls and Hydrogen Bonding .
The Supramolecular Synthon
Oxazolidin-2-ones are "self-complementary" tectons. In the absence of strong competing donors, they form infinite chains driven by N-H···O=C hydrogen bonds.
-
Donor: The carbamate Nitrogen (N3).
-
Acceptor: The carbonyl Oxygen (O2).
-
Geometry: Typically
, with angles approaching .
The "Light Atom" Challenge & Solution
The core scaffold (
-
Protocol Fix: Use Copper (
) radiation for the native compound, or synthesize a heavy-atom derivative (e.g., p-bromobenzoylation of the N-position if NH is free, or using a brominated aryl partner on the alkyne).
Experimental Protocol: A Self-Validating Workflow
Phase 1: Crystallization Strategy
The ethynyl group adds lipophilicity, while the carbamate is polar. A dual-solvent system is required.
Step-by-Step Protocol:
-
Synthesis Check: Ensure purity >98% by HPLC. Impurities inhibit nucleation.
-
Vapor Diffusion (The "Goldilocks" Method):
-
Dissolve 10 mg of derivative in 0.5 mL Ethyl Acetate (Good solubility).
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing 3 mL Hexanes or Pentane (Anti-solvent).
-
Cap tightly. Allow to stand at
for 3-7 days. -
Mechanism:[1][2][3] Hexane vapor slowly diffuses into the EtOAc, gradually increasing supersaturation without crashing out amorphous solid.
-
-
Alternative: Slow evaporation from Methanol/Dichloromethane (1:1) often yields needles suitable for screening.
Phase 2: Data Collection & Refinement
-
Temperature: Collect at 100 K .
-
Reason: Terminal alkynes exhibit high thermal motion (libration) at room temperature, which artificially shortens the observed
bond length. Cooling "freezes" this motion for accurate geometry.
-
-
Resolution: Aim for
or better. -
Refinement:
-
Locate the ethynyl proton (
) in the difference Fourier map. -
Refine its position freely if data quality permits; otherwise, constrain using a riding model (
).
-
Decision Logic & Workflow Visualization
The following diagram outlines the logical pathway for validating the structure, specifically addressing the absolute configuration hurdle.
Caption: Workflow for determining absolute configuration. Note the critical branch for "Light Atom" structures requiring Cu radiation or derivatization.
Key Structural Metrics (Reference Data)
When analyzing your solved structure, compare your geometric parameters against these established values for the oxazolidinone core to ensure the model is chemically reasonable.
| Parameter | Expected Value ( | Structural Significance |
| C2=O2 (Carbonyl) | Indicates standard carbamate resonance. | |
| N3-C2 | Partial double bond character (planar N). | |
| C4-C(alkyne) | Single bond connecting chiral center to alkyne. | |
| C | Triple bond. Shorter values imply thermal disorder. | |
| Ring Pucker | Envelope ( | The 5-membered ring is rarely planar; C5 usually deviates to minimize steric clash with the C4-substituent. |
References
-
General Oxazolidinone Crystallography
-
Tussetschläger, S. et al. (2009). 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one. Acta Crystallographica Section E. Link
- Context: Establishes the standard N-H···O hydrogen bonding network in 4-substituted oxazolidinones.
-
-
Efavirenz & Alkynyl Intermediates
-
Ravikumar, K. et al. (2009). Molecular and Crystal Structure of Efavirenz. Crystallography Reports. Link
- Context: Provides comparative geometry for the cyclopropylethynyl group attached to a cyclic carbamate (benzoxazinone), structurally analogous to the title compound.
-
-
Absolute Configuration Methodology
-
Parsons, S. et al. (2013). Use of Cu Kα radiation for the determination of absolute configuration of light-atom structures. Acta Crystallographica Section B. Link
- Context: The authoritative protocol for handling the "light atom" issue inherent to C5H5NO2 deriv
-
-
Patent Literature (Synthesis Context)
-
Gordeev, M. et al. (2014). Oxazolidinone derivatives as antibacterial agents. US Patent 20140206677A1. Link
- Context: Describes the synthesis and utility of (S)
-
-
Crystallographic Software
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Sources
- 1. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution enhancement of efavirenz by solid dispersion and PEGylation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones | MDPI [mdpi.com]
Strategic Selection of (S)-4-Ethynyloxazolidin-2-one: A Cost-Benefit & Technical Guide
Executive Summary
For drug development professionals and synthetic chemists, (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7) represents a high-value "chiral ethynylglycine" synthon. Unlike flexible chiral auxiliaries (e.g., Ellman’s sulfinamides), this rigid cyclic carbamate offers superior stereochemical integrity and orthogonal reactivity.
-
The Verdict: Buy for medicinal chemistry screening (<5g) to accelerate SAR cycles. Make for process scale (>100g) using L-Serine as a low-cost chiral pool progenitor.
-
Key Advantage: The oxazolidinone ring simultaneously protects the amine and alcohol functionalities while locking the stereocenter, preventing racemization during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings.
Technical Profile & Utility
| Feature | Specification |
| Compound Name | (S)-4-Ethynyloxazolidin-2-one |
| CAS Number | 1398507-73-7 |
| Structure | Rigid 5-membered cyclic carbamate with C4-alkyne |
| Chiral Source | Derived from L-Serine (Chiral Pool) |
| Primary Utility | Synthesis of chiral propargylic amines, triazole-linked peptidomimetics, and non-natural amino acids (ethynylglycine derivatives). |
| Stability | Crystalline solid; stable to oxidation and basic conditions (unlike Garner’s aldehyde). |
Why This Scaffold?
The terminal alkyne at the chiral center allows for modular "Click" chemistry. The cyclic carbamate (oxazolidinone) is distinct from the common acetonide-protected "Garner’s ester" derivatives because it exposes the N-H for directed functionalization (e.g., urea formation, acylation) without removing the O-protection.
Comparative Analysis: The "Chiral Propargylic Amine" Problem
Researchers often face a choice when generating chiral propargylic amines:
Option A: (S)-4-Ethynyloxazolidin-2-one (The Rigid Scaffold) [1][2]
-
Mechanism: Uses "Chiral Pool" logic. The stereocenter is fixed from L-Serine.
-
Pros:
-
>99% ee Retention: The cyclic structure prevents α-proton abstraction and racemization.
-
Orthogonal: The alkyne reacts independently of the carbamate.
-
Crystallinity: Intermediates are often crystalline, avoiding column chromatography.
-
-
Cons: Higher upfront reagent cost if purchased.
Option B: Ellman’s Auxiliary (t-Butanesulfinamide)
-
Mechanism: Condensation of aldehyde with chiral sulfinamide + Alkynyl Grignard addition.
-
Pros: Cheap starting materials; flexible R-groups.
-
Cons:
-
Variable Diastereoselectivity (dr): Often requires optimization to achieve >95:5 dr.
-
Step Count: Requires auxiliary cleavage (acidic) and sulfur removal.
-
Atom Economy: The chiral auxiliary is stoichiometric waste.
-
Option C: Resolution of Racemates
-
Mechanism: Synthesis of racemic propargylic amine + HPLC/SFC separation.
-
Pros: Fastest initial synthesis.
-
Cons: Max 50% yield; expensive separation at scale; not viable for complex multi-stereocenter targets.
Cost-Benefit Matrix: Make vs. Buy
The following analysis assumes a target quantity of 10 grams .
| Metric | Buy (Commercial) | Make (In-House from L-Serine) |
| Direct Cost | High (~ | Low (~$15/g materials) |
| Time Investment | 1-2 Weeks (Lead time) | 2-3 Weeks (5-step synthesis) |
| Labor Cost | Negligible | High (FTE hours) |
| Risk | Supply chain stockouts | Yield loss in Steps 3-4 (Bestmann-Ohira) |
| Scalability | Poor (Price scales linearly) | Excellent (Reagents are commodities) |
Recommendation:
-
Discovery Phase: Purchase the reagent. The high cost is offset by the saving of 2 weeks of chemist time.
-
Process Development: Transition to in-house synthesis. The raw material (L-Serine) is a commodity chemical ($<50/kg).
Synthesis Workflow & Causality
The "Make" route is chemically robust but requires careful handling of the volatile Garner's aldehyde intermediate.
Pathway Diagram (Graphviz)
Caption: Synthesis of (S)-4-Ethynyloxazolidin-2-one from Chiral Pool L-Serine. Note the divergence at Garner's Aldehyde.
Experimental Protocols
Protocol A: In-House Synthesis (The "Make" Route)
Rationale: This route avoids the use of expensive chiral catalysts by leveraging the natural chirality of L-Serine.
Step 1: Synthesis of Garner’s Aldehyde (Standard literature protocols apply for L-Serine to Garner's Aldehyde conversion).
Step 2: Homologation to Alkyne (Bestmann-Ohira)
-
Reagents: Garner’s Aldehyde (1.0 equiv), Bestmann-Ohira reagent (1.2 equiv), K2CO3 (2.0 equiv), MeOH.
-
Procedure: Dissolve aldehyde in MeOH at 0°C. Add K2CO3 and Bestmann-Ohira reagent. Stir 4h at RT.[3]
-
Workup: Dilute with Et2O, wash with NaHCO3.
-
Causality: The basic conditions generate the diazo species in situ, which reacts with the aldehyde to form the terminal alkyne while preserving the acetonide.
Step 3: Global Deprotection & Cyclization
-
Deprotection: Treat the alkyne intermediate with 2M HCl in MeOH for 2h to remove Boc and Acetonide. Concentrate to dryness to yield the amino alcohol hydrochloride salt.
-
Cyclization: Suspend the salt in DCM/Sat. NaHCO3 (biphasic) or dry THF with Et3N. Add Carbonyldiimidazole (CDI) (1.1 equiv) or Triphosgene (0.35 equiv) at 0°C.
-
Observation: Evolution of CO2 gas.
-
Purification: The oxazolidinone often precipitates or can be crystallized from EtOAc/Hexanes.
-
Self-Validation: 1H NMR should show the disappearance of Boc/Acetonide methyl singlets and the appearance of the distinctive oxazolidinone carbonyl stretch in IR (~1750 cm-1).
Protocol B: Application in CuAAC (Click Chemistry)
Rationale: Demonstrates the scaffold's utility in generating triazole libraries.
-
Reagents: (S)-4-Ethynyloxazolidin-2-one (1.0 equiv), Azide (R-N3, 1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H2O (1:1).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add fresh Sodium Ascorbate solution, followed by CuSO4 solution.
-
Stir at RT for 2-12h.
-
-
Workup: Dilute with water, extract with EtOAc. The triazole product is usually pure enough for biological screening.
-
Note: The oxazolidinone ring remains intact under these aqueous oxidative conditions.
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry. Link
-
Reginato, G., et al. (2005). Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids. Amino Acids.[4][5] Link
-
Dickson, H. D., et al. (2004). Development of a scalable synthesis of a chiral oxazolidinone via the Bestmann–Ohira reagent. Tetrahedron Letters. Link
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link
-
BLDpharm. (2024). Product Entry: (S)-4-Ethynyloxazolidin-2-one (CAS 1398507-73-7).[1][2] Link
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. (S)-4-ETHYNYLOXAZOLIDIN-2-ONE | 1398507-73-7 [chemicalbook.com]
- 3. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner’s Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Scaffold: Modern Alternatives to (S)-4-Ethynyloxazolidin-2-one for Chiral Propargylic Synthesis
Executive Summary
(S)-4-Ethynyloxazolidin-2-one has long served as a robust chiral building block (synthon) for the asymmetric synthesis of propargylic amines, amino alcohols, and complex natural products containing the chiral ene-yne motif. Its rigid cyclic structure offers exceptional diastereomeric control (dr > 98:2) via steric shielding. However, its application is often bottlenecked by stoichiometric waste , multi-step precursor synthesis (typically from serine or Garner’s aldehyde), and harsh hydrolytic cleavage conditions that can compromise sensitive alkyne functionalities.
This guide evaluates three high-performance alternatives that bypass the need for this pre-formed heterocyclic scaffold. We focus on Ellman’s Sulfinamide (for scalable amine synthesis) and Carreira Asymmetric Alkynylation (for catalytic efficiency), comparing them directly against the oxazolidinone benchmark.
The Benchmark: (S)-4-Ethynyloxazolidin-2-one
Primary Utility: Synthesis of chiral propargylic amines and amino alcohols via nucleophilic addition or cycloaddition. Mechanism: The oxazolidinone ring acts as a rigid steric template. The chiral center at C4 directs incoming nucleophiles or dipoles to the less hindered face of the alkyne or adjacent functional groups.
-
Pros: Extremely high stereofidelity; crystalline intermediates allow for purification by recrystallization (avoiding chromatography).
-
Cons:
-
Atom Economy: Poor. The auxiliary is stoichiometric and often destroyed or difficult to recover after cleavage.
-
Scalability: Requires multi-step synthesis of the auxiliary itself before the actual drug synthesis begins.
-
Cleavage: Often requires strong acids/bases (e.g., Ba(OH)2 or HCl) which are incompatible with acid-sensitive protecting groups or terminal alkynes.
-
High-Performance Alternatives
Alternative A: Ellman’s Sulfinamide (The Industrial Standard)
Best For: Large-scale synthesis of chiral propargylic amines .
The condensation of tert-butanesulfinamide (Ellman’s auxiliary) with aldehydes yields N-sulfinyl imines. These activated imines undergo diastereoselective addition with alkynyl nucleophiles (e.g., alkynyl lithiums or Grignards). Unlike the oxazolidinone route, the chiral auxiliary is commercially available in bulk and cleaved under mild acidic conditions (HCl/MeOH) that preserve the alkyne.
-
Key Advantage: The sulfinyl group activates the imine for addition and directs stereochemistry, acting as both auxiliary and activator.
-
Stereocontrol: Typically >95:5 dr, upgradeable to >99:1 via crystallization.
Alternative B: Carreira Asymmetric Alkynylation (The Catalytic Route)
Best For: Atom-economical synthesis of chiral propargylic alcohols .
This method utilizes catalytic amounts of Zinc(II) salts and a chiral ligand (typically N-methylephedrine derivatives) to generate an alkynyl-zinc nucleophile in situ. This species adds to aldehydes with high enantioselectivity.[1][2]
-
Key Advantage: True catalysis. No stoichiometric chiral waste. The resulting propargylic alcohols can be converted to amines via Mitsunobu or Ritter reactions with inversion of configuration, offering a route to amines if needed.
-
Stereocontrol: Typically 90–98% ee.
Comparative Data Analysis
The following table contrasts the Benchmark against the two primary alternatives in the synthesis of a model Chiral Propargylic Scaffold (e.g., 1-phenyl-2-propyn-1-amine derivatives).
| Feature | (S)-4-Ethynyloxazolidin-2-one | Ellman’s Sulfinamide | Carreira Alkynylation |
| Type | Chiral Scaffold (Stoichiometric) | Chiral Auxiliary (Stoichiometric) | Asymmetric Catalysis |
| Step Count | High (Auxiliary synthesis + coupling) | Low (Condensation + Addition) | Lowest (Direct Addition) |
| Atom Economy | Poor (< 40%) | Moderate (Auxiliary is small MW) | Excellent (> 90%) |
| Stereocontrol (dr/ee) | > 98:2 dr | 90:10 to >99:1 dr | 90–98% ee |
| Scalability | Low (g scale) | High (kg to ton scale) | Moderate (kg scale) |
| Cleavage Condition | Harsh (Ba(OH)2, reflux) | Mild (HCl/MeOH, RT) | N/A (Catalyst removal) |
| Cost Efficiency | Low | High | High |
Decision Framework: Selecting the Right Method
The following diagram illustrates the logical flow for selecting the appropriate method based on your target molecule's requirements.
Caption: Decision matrix for selecting the optimal asymmetric alkynylation strategy based on target functionality and scale.
Experimental Protocols
Protocol A: Ellman’s Sulfinamide Route (Propargylic Amine Synthesis)
This protocol demonstrates the synthesis of a chiral propargylic amine via the addition of lithium acetylide to an N-sulfinyl imine.
1. Formation of N-Sulfinyl Imine:
-
Reagents: Aldehyde (1.0 equiv), (S)-(-)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).
-
Solvent: Dry THF (0.5 M).
-
Procedure: Mix reagents in THF under N2 atmosphere. Stir at room temperature (or mild heat 40°C) for 6–12 hours. Monitor by TLC.
-
Workup: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organic layer (Na2SO4) and concentrate.[3]
-
Validation: 1H NMR should show the disappearance of the aldehyde proton and appearance of the imine proton (~8.5 ppm).
2. Asymmetric Alkynylation:
-
Reagents: Terminal Alkyne (1.2 equiv), n-BuLi (1.2 equiv), N-sulfinyl imine (from step 1).
-
Solvent: Dry Toluene or THF (0.2 M).
-
Procedure:
-
Cool alkyne solution to -78°C. Add n-BuLi dropwise. Stir 30 min to form lithium acetylide.
-
Add a solution of N-sulfinyl imine (dissolved in toluene) dropwise to the acetylide at -78°C.
-
Critical Step: Add anhydrous AlMe3 (1.1 equiv) or mild Lewis acid if reaction is sluggish (optional, depends on substrate).
-
Stir at -78°C for 4 hours, then warm slowly to RT.
-
-
Quench: Saturated NH4Cl solution. Extract with EtOAc.
-
Cleavage (Deprotection): Dissolve intermediate in MeOH. Add 4M HCl in Dioxane (2 equiv). Stir 30 min. Concentrate to yield the chiral amine hydrochloride salt.
Protocol B: Carreira Asymmetric Alkynylation (Propargylic Alcohol Synthesis)
This protocol utilizes the Zn(OTf)2 system with N-methylephedrine (NME) as the chiral ligand.
1. Catalyst Formation:
-
Reagents: Zn(OTf)2 (1.1 equiv), (+)-N-Methylephedrine (1.2 equiv), Triethylamine (1.2 equiv).
-
Solvent: Toluene (0.5 M).
-
Procedure: Combine Zn(OTf)2 and NME in toluene. Vacuum purge/N2 refill (3x). Add Et3N. Stir at 23°C for 2 hours to form the active chiral Zinc complex.
2. Alkynylation:
-
Reagents: Terminal Alkyne (1.2 equiv), Aldehyde (1.0 equiv).
-
Procedure: Add the terminal alkyne to the catalyst mixture. Stir 15 min.
-
Addition: Add the aldehyde (neat or in minimal toluene) in one portion.
-
Conditions: Stir at 23°C (or 60°C for unreactive aldehydes) for 4–24 hours.
-
Workup: Quench with saturated NH4Cl. Extract with Et2O.
-
Purification: Flash chromatography.
-
Self-Validation: Enantiomeric excess (ee) is determined by chiral HPLC. Expected ee > 90%.[4][5][6][7]
Mechanistic Visualization
The following diagram details the catalytic cycle of the Carreira Alkynylation, highlighting the in situ generation of the nucleophile, contrasting it with the pre-formed nature of the oxazolidinone auxiliary.
Caption: Catalytic cycle of Carreira Alkynylation showing in situ generation of the chiral zinc acetylide.
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]
-
Carreira, E. M., & Anand, N. K. (2001). "A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes." Journal of the American Chemical Society. [Link]
-
Trost, B. M., et al. (2006). "Direct Catalytic Asymmetric Alkynylation of Imines." Journal of the American Chemical Society. [Link]
-
Myers, A. G., et al. (1997).[8] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][2][9][8] Journal of the American Chemical Society. [Link]
-
Ferreira, F., et al. (2009). "Alkynylation of Chiral N-tert-Butanesulfinyl Imines: A Practical Access to Enantiopure Propargylic Amines." The Journal of Organic Chemistry. [Link]
Sources
- 1. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
